molecular formula C19H23NO3 B563063 rac 5-Carboxy Desisopropyl Tolterodine-d7 CAS No. 1189868-60-7

rac 5-Carboxy Desisopropyl Tolterodine-d7

Numéro de catalogue: B563063
Numéro CAS: 1189868-60-7
Poids moléculaire: 320.44
Clé InChI: LXKJBTVDQUGPBU-GYDXGMDDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac 5-Carboxy Desisopropyl Tolterodine-d7, also known as Rac 5-Carboxy Desisopropyl Tolterodine-d7, is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 320.44. The purity is usually 95%.
BenchChem offers high-quality rac 5-Carboxy Desisopropyl Tolterodine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Carboxy Desisopropyl Tolterodine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-GYDXGMDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747291
Record name 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-60-7
Record name 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

rac 5-Carboxy Desisopropyl Tolterodine-d7: Structural Characterization and Analytical Applications in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and clinical pharmacokinetics, the precise quantification of a drug and its metabolites is paramount for evaluating efficacy, safety, and metabolic clearance. rac 5-Carboxy Desisopropyl Tolterodine-d7 is a highly specialized, stable isotope-labeled (SIL) internal standard. It is the deuterated derivative of an inactive downstream metabolite of tolterodine, a widely prescribed muscarinic receptor antagonist used to treat overactive bladder.

This technical guide dissects the chemical properties, metabolic origins, and the causal logic behind utilizing this specific deuterated racemate in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Structure and Molecular Properties

Tolterodine is administered primarily as the (R)-enantiomer. However, during extensive Phase I metabolism, multiple derivatives are formed. rac 5-Carboxy Desisopropyl Tolterodine-d7 represents a specific metabolic endpoint where the isopropyl group has been cleaved from the amine, and the 5-methyl group on the phenolic ring has been oxidized to a carboxylic acid .

Causality of Structural Features
  • Deuterium Labeling (-d7): The incorporation of seven deuterium atoms increases the molecular mass by 7 Daltons compared to the unlabeled metabolite. This specific mass shift (+7 Da) is a deliberate design choice. Natural isotopic distributions (M+1, M+2, M+3) of the unlabeled analyte can cause signal cross-talk in mass spectrometry if the mass difference is too small. A +7 Da shift provides a wide, interference-free isolation window in the quadrupole, ensuring absolute specificity .

  • Racemic Mixture (rac): While the parent drug is enantiopure, synthesizing the internal standard as a racemate is highly cost-effective and analytically sound. In standard reversed-phase LC-MS/MS methods used for high-throughput PK screening, enantiomers are rarely separated. The racemate perfectly mimics the physicochemical behavior (recovery, ionization) of the target analyte without the added expense of chiral synthesis .

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of both the labeled internal standard and its unlabeled counterpart.

Propertyrac 5-Carboxy Desisopropyl Tolterodine-d7rac 5-Carboxy Desisopropyl Tolterodine (Unlabeled)
CAS Number 1189868-60-7[1]214601-13-5[2]
Molecular Formula C₁₉H₁₆D₇NO₃C₁₉H₂₃NO₃
Molecular Weight 320.43 g/mol [3]313.39 g/mol [4]
Isotope Type Deuterium (Stable Isotope)N/A
Primary Application Internal Standard for LC-MS/MSAnalytical Reference Standard / Impurity Profiling

Metabolic Pathway and Pharmacokinetic Relevance

Understanding the origin of 5-carboxy desisopropyl tolterodine is critical for interpreting PK data. Tolterodine undergoes extensive first-pass metabolism mediated by two primary cytochrome P450 enzymes:

  • CYP2D6 Pathway: Oxidizes the 5-methyl group to form 5-hydroxymethyl tolterodine (an active metabolite with equipotent antimuscarinic activity), which is subsequently oxidized to the inactive 5-carboxy tolterodine.

  • CYP3A4 Pathway: Facilitates N-dealkylation, removing the isopropyl group to form N-desisopropyl tolterodine.

The target metabolite, 5-carboxy desisopropyl tolterodine , is a convergence point of these two pathways, resulting from both N-dealkylation and oxidation . Tracking this inactive metabolite helps researchers phenotype patients (e.g., distinguishing between CYP2D6 poor and extensive metabolizers) and assess drug-drug interactions.

Pathway TOL Tolterodine HTOL 5-Hydroxymethyl Tolterodine (Active) TOL->HTOL CYP2D6 DTOL N-Desisopropyl Tolterodine TOL->DTOL CYP3A4 CTOL 5-Carboxy Tolterodine (Inactive) HTOL->CTOL Oxidation CDTOL 5-Carboxy Desisopropyl Tolterodine (Target) DTOL->CDTOL Oxidation CTOL->CDTOL CYP3A4

Metabolic pathway of Tolterodine highlighting the formation of 5-Carboxy Desisopropyl Tolterodine.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To quantify the unlabeled metabolite in biological matrices (e.g., human plasma or urine), an LC-MS/MS assay must be robust against matrix effects (ion suppression or enhancement). By utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7, the protocol becomes a self-validating system . Because the SIL-IS shares identical physicochemical properties with the analyte, any fluctuation in extraction recovery or ionization efficiency affects both molecules equally. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Extraction and Analysis Workflow
  • Matrix Aliquoting & Spiking (The Validation Anchor):

    • Action: Transfer 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of the working SIL-IS solution (rac 5-Carboxy Desisopropyl Tolterodine-d7, e.g., 50 ng/mL).

    • Causality: Spiking the IS at the very beginning ensures that any volumetric errors, protein binding losses, or degradation during subsequent steps are perfectly mirrored by the IS.

  • Protein Precipitation (Extraction):

    • Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.

    • Causality: Formic acid lowers the pH, ensuring the carboxylic acid moiety of the metabolite remains unionized, which enhances its solubility in the organic crash solvent and improves recovery.

  • Centrifugation:

    • Action: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis (ESI+ Mode):

    • Action: Inject 5 µL onto a C18 analytical column. Utilize a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Causality: The acidic mobile phase ensures the secondary amine remains protonated, facilitating highly efficient positive electrospray ionization (ESI+). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, isolating the ~321.2 m/z precursor for the d7-IS and the ~314.2 m/z precursor for the unlabeled analyte .

  • Data Processing (System Validation Check):

    • Action: Calculate the peak area ratio (Analyte / IS).

    • Self-Validation: If the absolute peak area of the d7-IS in a specific sample deviates by >20% from the mean IS area of the batch, it flags a severe matrix effect or extraction failure. That specific sample is invalidated and re-run, protecting the integrity of the overall dataset.

Workflow N1 Matrix Aliquot N2 Spike d7-IS N1->N2 N3 Protein Precipitation N2->N3 N4 Centrifugation N3->N4 N5 LC-MS/MS N4->N5 N6 Ratio Analysis N5->N6

Self-validating LC-MS/MS workflow using rac 5-Carboxy Desisopropyl Tolterodine-d7 as an IS.

References

  • Pharmaffiliates . "Tolterodine-impurities: rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS 1189868-60-7)." Pharmaffiliates. Available at:[Link]

Sources

Comprehensive Mass Spectrometry Fragmentation Pattern of rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the bioanalytical landscape of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of tolterodine and its myriad metabolites requires highly specific internal standards (IS). rac 5-Carboxy Desisopropyl Tolterodine-d7 serves as a critical stable isotope-labeled (SIL) internal standard for tracking the downstream inactive metabolites of tolterodine and fesoterodine. This whitepaper provides an in-depth mechanistic breakdown of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways. By understanding the causality behind these gas-phase reactions—specifically the intramolecular cyclization and "isotope erasure" phenomena—analytical scientists can design robust, self-validating LC-MS/MS protocols that are impervious to matrix interferences.

Introduction & Metabolic Context

Tolterodine is a nonselective muscarinic receptor antagonist widely prescribed for overactive bladder. Its metabolic clearance is primarily governed by two hepatic pathways[1]:

  • CYP2D6-mediated oxidation of the 5-methyl group to yield the active metabolite 5-hydroxymethyltolterodine (5-HMT), which is further oxidized to the inactive 5-carboxy tolterodine[2].

  • CYP3A4-mediated N-dealkylation of the diisopropylamine moiety, yielding desisopropyl tolterodine[1].

The convergence of these pathways produces 5-Carboxy Desisopropyl Tolterodine . To accurately quantify this highly polar metabolite in human plasma without succumbing to ion suppression, the deuterium-labeled analog (rac 5-Carboxy Desisopropyl Tolterodine-d7) is synthesized with a 7-deuterium mass shift on the remaining isopropyl group[3].

Core ESI-MS/MS Fragmentation Mechanisms

Understanding the gas-phase dissociation of rac 5-Carboxy Desisopropyl Tolterodine-d7 requires moving beyond empirical mass-to-charge (m/z) matching and examining the thermodynamic drivers of the molecule.

The Primary Cleavage: Intramolecular Chroman Formation (m/z 321 → 255)

The protonated parent molecule [M+H]+ appears at m/z 321 . In positive ESI-MS/MS, the most abundant product ion is m/z 255 , generated via the neutral loss of 66 Da.

The Causality: Direct cleavage of the C-N bond to form a primary carbocation is energetically unfavorable. Instead, the molecule undergoes a gas-phase intramolecular nucleophilic substitution ( SN​i ) . The ortho-phenolic oxygen attacks the C3 position of the propyl chain, displacing the protonated d7-isopropylamine leaving group. This back-biting mechanism forms a highly stable, 6-membered 6-carboxy-4-phenylchroman cation (m/z 255).

The "Isotope Erasure" Phenomenon: Because the entire d7-label is localized on the isopropylamine moiety, the primary neutral loss ( H2​N−C3​D7​ , 66 Da) completely strips the isotope from the molecule. Consequently, the resulting m/z 255 fragment is isotopically identical to the fragment generated by the unlabeled endogenous metabolite. This is a powerful self-validating feature: any isotopic cross-talk or matrix interference affecting the parent ion will be instantly exposed if the quantifier/qualifier ratios of the m/z 255 fragment deviate.

Secondary Cleavages: Product Ion Evolution

The m/z 255 chroman cation undergoes further structurally diagnostic fragmentations:

  • Loss of Benzene (m/z 255 → 177): The 4-phenyl group on the chroman ring abstracts a proton and leaves as neutral benzene (78 Da). This yields a highly conjugated, resonance-stabilized carboxy-chromenylium cation at m/z 177. This mirrors the classic m/z 147 fragment seen in parent tolterodine[4].

  • Decarboxylation (m/z 255 → 211): The 6-carboxy group undergoes a neutral loss of CO2​ (44 Da), a hallmark of benzoic acid derivatives.

  • Dehydration (m/z 255 → 237): The carboxylic acid loses H2​O (18 Da) to form an acylium ion.

Data Presentation

Table 1: Exact Mass and Structural Assignment of Key Fragments
Fragment IonExact Mass (m/z)Neutral Loss (Da)Molecular FormulaStructural Assignment
Parent 321.218N/A C19​H17​D7​NO3+​ Protonated Parent
Quantifier 255.10166.117 ( H2​N−C3​D7​ ) C16​H15​O3+​ 6-carboxy-4-phenylchroman cation
Qualifier 1 177.05478.047 ( C6​H6​ ) C10​H9​O3+​ Carboxy-chromenylium cation
Qualifier 2 211.11143.990 ( CO2​ ) C15​H15​O+ Decarboxylated chroman cation

Mandatory Visualization: Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 321 rac 5-Carboxy Desisopropyl Tolterodine-d7 Ion255 m/z 255 6-Carboxy-4-phenylchroman Cation (Loss of d7-label) M->Ion255 - d7-Isopropylamine (-66 Da) Ion177 m/z 177 Carboxy-chromenylium Ion Ion255->Ion177 - Benzene (-78 Da) Ion211 m/z 211 Decarboxylated Ion Ion255->Ion211 - CO2 (-44 Da) Ion237 m/z 237 Dehydrated Acylium Ion Ion255->Ion237 - H2O (-18 Da)

Figure 1: ESI-MS/MS positive-ion fragmentation pathway of rac 5-Carboxy Desisopropyl Tolterodine-d7.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure maximum trustworthiness and reproducibility, the following protocol integrates built-in diagnostic checks.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (rac 5-Carboxy Desisopropyl Tolterodine-d7 at 100 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Reversed-phase C18 (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold for 1 min, re-equilibrate at 10% B.

  • Rationale: The acidic pH ensures the carboxylic acid remains protonated (neutral) while the secondary amine is ionized, improving peak shape and retention on the C18 column.

Step 3: MS/MS Detection & Self-Validation
  • Ionization: Positive ESI.

  • Quantifier Transition: m/z 321.2 → 255.1 (Collision Energy: 22 eV). Used for quantitation due to the highly favored, low-energy intramolecular chroman formation.

  • Qualifier Transition: m/z 321.2 → 177.1 (Collision Energy: 38 eV).

  • System Validation Check: The ratio of the Quantifier to Qualifier area must remain within ±20% across all calibrators. Because the m/z 177 formation requires a higher collision energy (cleavage of the stable chroman ring), any fluctuation in this ratio indicates either collision cell instability or a co-eluting isobaric matrix interference.

References

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl1TxByIiIzpPbnV9QGn2WDpuTZBuCIl9rQVSNkHeKep2wGbAVLN9tC_lwmFY-qf2sw4LfMjTKL07SLXjBIIOaXV71iZAKrszo6sAl5YRrLvNlq4A2H8Lt86bo40ZRzd2JL0gE][4]

  • In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwuN4WD7Mb2bXuv26SbwnT-Rl1ZCjyuy7bIibH2e3oBl8afpd8a6pujkcw_XS-2W9kSzBef24R1Iw3pCXRbs_-lvCuI2HFtdDeUkpfDtfM8cQLftWAAcBCWe225Jt55ncalT3mojkxdhR1Y_VTym5EOw==][1]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZVYUz8n3aO9IEXLxXNvwW1Mi_dMAqGhnWGXGoGQMCudpFW4TpzMDCWgIyp_1J-yyuBu_wy534_YtG5O5hWluV-VSj50po5MZcFzRusPg0JYuVUk36NkBdlMNSWlmsdrladiP][2]

  • (Rac)-Tolterodine-d5. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06rR6Srpw2et_Et3O7NSHzy31aJbpvs9inAhJ7FLUXONdu8p7iqvSJ1k24u0J57yN50p1zBIObfcxj-ZV9vf1Hd53qv7HPI1f-tYyiFsZq6WHwwXF3dsAZPolCQYcbCZ8tYqRporpCa4=][3]

Sources

Analytical and Pharmacokinetic Profiling of rac 5-Carboxy Desisopropyl Tolterodine-d7: Exact Mass and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Drug Metabolism

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder. The clinical efficacy and safety profile of tolterodine are deeply intertwined with its complex hepatic metabolism, which is heavily dependent on the cytochrome P450 enzymes CYP2D6 and CYP3A4[1]. In precision medicine and pharmacokinetic (PK) profiling, tracking the downstream metabolites of tolterodine is essential for identifying patient metabolizer phenotypes and mitigating drug-drug interactions (DDIs).

Among these metabolites, 5-Carboxy Desisopropyl Tolterodine represents a dual-modified terminal clearance product, resulting from both oxidation and N-dealkylation. To accurately quantify this biomarker in complex biological matrices (plasma, urine), analytical chemists rely on stable isotope-labeled internal standards (SIL-IS). rac 5-Carboxy Desisopropyl Tolterodine-d7 serves as the gold-standard SIL-IS, providing absolute analytical trustworthiness by neutralizing matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Physicochemical Architecture and Exact Mass Profiling

The structural brilliance of rac 5-Carboxy Desisopropyl Tolterodine-d7 lies in the specific placement of its deuterium atoms. The parent drug, tolterodine, possesses a diisopropylamine moiety. During CYP3A4-mediated N-dealkylation, one isopropyl group is cleaved, leaving a single isopropyl group on the secondary amine. By synthesizing the standard with a fully deuterated isopropyl group (—CD(CD3)2), exactly 7 deuterium atoms are incorporated.

This +7 Da mass shift is analytically optimal: it is large enough to completely prevent isotopic cross-talk from the naturally occurring ^13^C isotopes of the unlabeled target, yet structurally identical enough to guarantee perfect chromatographic co-elution.

Quantitative Mass Metrics

The exact mass (monoisotopic mass) is the fundamental parameter for high-resolution mass spectrometry (HRMS) and multiple reaction monitoring (MRM) method development.

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValue
Compound Name rac 5-Carboxy Desisopropyl Tolterodine-d7
CAS Registry Number 1189868-60-7
Molecular Formula C19H16D7NO3
Molecular Weight 320.43 g/mol
Exact Mass (Monoisotopic) 320.2117 Da
Precursor Ion [M+H]+ 321.2190 m/z
Unlabeled Exact Mass 313.1678 Da
Unlabeled [M+H]+ 314.1751 m/z

Metabolic Routing: The CYP2D6 vs. CYP3A4 Axis

The causality behind monitoring 5-Carboxy Desisopropyl Tolterodine is rooted in enzymology. In extensive metabolizers, CYP2D6 rapidly hydroxylates tolterodine to 5-hydroxymethyl tolterodine (an active, equipotent metabolite), which is subsequently oxidized to 5-carboxy tolterodine[1].

However, in patients who are CYP2D6 poor metabolizers—or those concurrently taking potent CYP2D6 inhibitors—the CYP3A4 pathway becomes the primary clearance mechanism[3]. CYP3A4 drives the N-dealkylation of tolterodine to desisopropyl tolterodine[4]. The convergence of these pathways leads to the formation of 5-Carboxy Desisopropyl Tolterodine. Tracking this specific metabolite allows researchers to map the compensatory shifts between CYP2D6 and CYP3A4 activity in vivo.

MetabolicPathway TOL Tolterodine (C22H31NO) DIT Desisopropyl Tolterodine (C19H25NO) TOL->DIT CYP3A4 (N-dealkylation) HMT 5-Hydroxymethyl Tolterodine (C22H31NO2) TOL->HMT CYP2D6 (Hydroxylation) CDIT 5-Carboxy Desisopropyl Tolterodine (C19H23NO3) DIT->CDIT CYP2D6 / Oxidation CT 5-Carboxy Tolterodine (C22H29NO3) HMT->CT Oxidation CT->CDIT CYP3A4 (N-dealkylation)

Metabolic pathways of Tolterodine leading to 5-Carboxy Desisopropyl Tolterodine.

Self-Validating LC-MS/MS Methodology

To quantify the unlabeled metabolite in biological fluids, a highly specific LC-MS/MS protocol must be employed. The protocol below is designed as a self-validating system : every step includes an internal control mechanism to ensure data integrity.

MRM Transition Optimization

Because the secondary amine readily accepts a proton, Positive Electrospray Ionization (ESI+) is utilized. The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Unlabeled Metabolite 314.17255.1025Target Quantification
-d7 SIL-IS 321.22262.1525Internal Standard Normalization
Step-by-Step Experimental Protocol

Phase I: Sample Preparation (Solid Phase Extraction) Causality: Simple protein precipitation leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. Solid Phase Extraction (SPE) is chosen to selectively isolate the analyte and the SIL-IS, ensuring the self-validation of the matrix effect Quality Control (QC).

  • Aliquot 100 µL of human plasma/urine into a 96-well plate.

  • Spike each well with 10 µL of rac 5-Carboxy Desisopropyl Tolterodine-d7 working solution (50 ng/mL). Self-Validation: Adding the SIL-IS at the very beginning ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally corrected.

  • Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.

  • Wash with 5% methanol to remove neutral lipids, followed by elution with 5% ammonium hydroxide in methanol to release the basic amine.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase II: Chromatographic Separation Causality: A biphenyl stationary phase is utilized instead of standard C18. The biphenyl column provides enhanced pi-pi interactions with the aromatic rings of the tolterodine backbone, ensuring baseline resolution from isobaric endogenous interferences.

  • Column: Biphenyl 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Phase III: System Suitability and Run Validation Causality: A batch cannot be trusted without empirical proof of instrument stability.

  • System Suitability Test (SST): Inject a neat standard prior to the run. The instrument must demonstrate a Signal-to-Noise (S/N) ratio > 10 and a retention time variance of < 2%. If SST fails, the run is aborted.

  • QC Interspersion: Inject Low, Mid, and High QC samples (spiked matrix) every 20 samples. The batch is only valid if 67% of QC samples fall within ±15% of their nominal concentration.

Conclusion

The analytical quantification of tolterodine's complex metabolic cascade requires absolute precision. By leveraging the exact mass (320.2117 Da) and the +7 Da isotopic shift of rac 5-Carboxy Desisopropyl Tolterodine-d7 , researchers can deploy self-validating LC-MS/MS assays. This methodology not only corrects for matrix-induced ionization variance but provides an authoritative window into the CYP2D6 and CYP3A4 enzymatic interplay, ultimately driving safer, personalized therapeutic dosing.

References

  • Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. PubMed (NIH). Available at:[Link]

  • Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. PubMed Central (PMC) - NIH. Available at:[Link]

  • Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports (Nature). Available at:[Link]

Sources

In Vitro Metabolism Profiling of Tolterodine: A Technical Guide to LC-MS/MS Workflows Utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic profiling of tolterodine—a competitive muscarinic receptor antagonist utilized for overactive bladder—requires a rigorous understanding of its complex, dual-pathway hepatic metabolism. Because tolterodine clearance is heavily dependent on polymorphic enzymes, quantifying its end-stage metabolites in vitro is critical for predicting in vivo drug-drug interactions (DDIs) and patient-specific exposure.

This technical whitepaper provides a comprehensive, self-validating methodology for in vitro metabolism studies using human liver microsomes (HLMs). As a Senior Application Scientist, I will detail the mechanistic rationale behind utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve unparalleled precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis.

Mechanistic Foundations of Tolterodine Metabolism

To design a robust in vitro assay, one must first understand the enzymatic causality driving the drug's biotransformation. Tolterodine undergoes extensive first-pass metabolism via two distinct, parallel pathways[1][2]:

  • The CYP2D6 Pathway (Hydroxylation): Tolterodine is oxidized by Cytochrome P450 2D6 to 5-hydroxymethyl tolterodine (5-HMT), the primary pharmacologically active metabolite. 5-HMT is subsequently oxidized further to the inactive 5-carboxy tolterodine.

  • The CYP3A4 Pathway (N-Dealkylation): In individuals who are CYP2D6 "poor metabolizers" (or those taking CYP2D6 inhibitors like fluoxetine), clearance shifts heavily toward CYP3A4[3][4]. This enzyme cleaves an isopropyl group to form N-desisopropyl tolterodine (NDT).

These two pathways converge at a terminal, highly polar metabolite: 5-Carboxy Desisopropyl Tolterodine . Tracking this specific racemic compound in vitro provides a definitive mass-balance readout of the compensatory CYP3A4 pathway when CYP2D6 is saturated or inhibited[5].

Pathway TOL Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT) TOL->HMT CYP2D6 NDT N-Desisopropyl Tolterodine (NDT) TOL->NDT CYP3A4 CT 5-Carboxy Tolterodine HMT->CT CYP2D6 / ADH CDT 5-Carboxy Desisopropyl Tolterodine NDT->CDT CYP2D6 / Oxidation CT->CDT CYP3A4

Metabolic pathways of tolterodine highlighting CYP2D6 and CYP3A4 biotransformations.

The Analytical Rationale for rac 5-Carboxy Desisopropyl Tolterodine-d7

In quantitative LC-MS/MS, the biological matrix (e.g., microsomal proteins, phospholipids) causes unpredictable ion suppression or enhancement during electrospray ionization (ESI). To correct for this variance, an internal standard must co-elute with the target analyte and experience the exact same matrix effects.

Why rac 5-Carboxy Desisopropyl Tolterodine-d7?

  • Isotopic Isolation (+7 Da Mass Shift): Using a deuterium label with 7 atoms (-d7)[6][7] increases the molecular weight by 7 Daltons. This is a deliberate choice: lower labels (e.g., -d3) risk signal overlap from the natural M+2 or M+3 isotopic envelope of the highly concentrated unlabeled drug. The +7 Da shift guarantees a pristine, interference-free Multiple Reaction Monitoring (MRM) channel.

  • Racemic Representation: Because tolterodine metabolism generates chiral centers, utilizing the racemic (rac) form of the SIL-IS ensures that the extraction recovery and chromatographic behavior perfectly mirror the total endogenous metabolite pool, eliminating enantiomeric bias during quantification.

Experimental Workflow: In Vitro Microsomal Incubation

The following protocol is designed as a self-validating system . By incorporating zero-samples and strict quenching parameters, the methodology inherently proves its own accuracy by ruling out non-enzymatic degradation and carryover.

Step-by-Step Protocol

Phase 1: Incubation Setup

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Combine HLMs (final protein concentration: 0.5 mg/mL) with the buffer and tolterodine substrate (0.1 µM to 10 µM range). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

Phase 2: Quenching & SIL-IS Spiking (Causality Check) 4. Enzyme Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately inject it into 300 µL of ice-cold acetonitrile. Rationale: The organic solvent rapidly denatures the CYP enzymes, instantly halting metabolism to ensure precise temporal data. 5. SIL-IS Addition: Spike the quenched mixture with 20 µL of a 50 ng/mL working solution of rac 5-Carboxy Desisopropyl Tolterodine-d7 .

Phase 3: Extraction & Self-Validation 6. Protein Precipitation (PPT) / Extraction: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. 7. Liquid-Liquid Extraction (Optional but Recommended): Transfer the supernatant to clean tubes and add 1 mL of methyl t-butyl ether (MTBE)[1]. Rationale: MTBE selectively partitions the analytes into the organic layer while leaving ion-suppressing phospholipids in the aqueous layer. 8. Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of the LC mobile phase.

Workflow Incubate 1. HLM Incubation (37°C, NADPH) Quench 2. Reaction Quench (Cold Acetonitrile) Incubate->Quench Spike 3. Spike SIL-IS (-d7 Metabolite) Quench->Spike Extract 4. LLE Extraction (MTBE) Spike->Extract LCMS 5. LC-MS/MS (MRM Mode) Extract->LCMS

Self-validating in vitro microsomal incubation and LC-MS/MS bioanalytical workflow.

LC-MS/MS Analytical Methodology

The chromatographic and mass spectrometric conditions must be carefully tuned to the physicochemical properties of tolterodine and its metabolites.

Chromatographic Conditions
  • Column: Reversed-phase Phenyl-hexyl column (100 × 2.0 mm, 3 µm)[1]. Rationale: The phenyl-hexyl stationary phase offers superior pi-pi interactions with the aromatic rings of tolterodine, providing better resolution than standard C18 columns.

  • Mobile Phase: 10 mM Ammonium Formate buffer (pH 3.5) and Methanol. Rationale: Tolterodine is a basic amine (pKa ~9.8). A pH of 3.5 ensures the amine is fully protonated, maximizing ionization efficiency in ESI+ mode.

Quantitative Data & MRM Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The table below summarizes the optimized quantitative parameters required for assay validation.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Role
Tolterodine 326.2147.125Parent Substrate
5-HMT 342.2223.122Active Metabolite
NDT 284.2105.128Inactive Metabolite
5-Carboxy Desisopropyl Tolterodine 314.2154.126Target Terminal Metabolite
rac 5-Carboxy Desisopropyl Tolterodine-d7 321.2161.126SIL Internal Standard

Note: The +7 Da shift in the precursor ion (314.2 → 321.2) of the SIL-IS ensures zero cross-talk between the target metabolite and the internal standard channels.

System Suitability and Data Interpretation

To guarantee the scientific integrity of the data, the workflow must validate itself during every run:

  • Zero-Sample Verification: A matrix sample spiked only with the -d7 SIL-IS must show no peak at the m/z 314.2 transition. This proves the isotopic purity of the SIL-IS and confirms the absence of unlabeled contamination.

  • Carryover Assessment: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) sample must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

  • Clearance Calculations: By plotting the natural log of the remaining parent drug versus time, the in vitro intrinsic clearance ( CLint​ ) can be derived. The precise quantification of the 5-carboxy desisopropyl metabolite—anchored by the -d7 IS—allows researchers to calculate the exact fractional contribution ( fm​ ) of the CYP3A4 pathway.

References

The following authoritative sources ground the methodologies and mechanistic claims detailed in this guide:

  • Kim, Y. H., et al. "Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study." Archives of Pharmacal Research, 2017.[Link]

  • Brynne, N., et al. "Fluoxetine inhibits the metabolism of tolterodine—pharmacokinetic implications and proposed clinical relevance." British Journal of Clinical Pharmacology, 1999.[Link]

  • Klomp, F., et al. "Phenoconversion of Cytochrome P450 Metabolism: A Systematic Review." Journal of Clinical Medicine, 2020.[Link]

Sources

Synthesis Pathways and Bioanalytical Integration of Stable Isotope-Labeled Tolterodine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of mitigating matrix effects and ensuring absolute quantification in LC-MS/MS workflows. For tolterodine—a potent muscarinic receptor antagonist prescribed for overactive bladder—the use of stable isotope-labeled (SIL) internal standards is an analytical necessity. While deuterium-labeled variants are commercially available, understanding their synthetic pathways is critical for custom CDMO scaling, troubleshooting isotopic purity, and designing novel metabolic probes.

This technical guide details the mechanistic rationale, synthetic workflows, and analytical validation of stable isotope-labeled tolterodine, specifically focusing on the highly stable tolterodine-d14 derivative.

Mechanistic Rationale for Deuteration Strategies

When designing an internal standard for tolterodine, the placement of the deuterium label must avoid sites of primary metabolism to prevent kinetic isotope effects (KIE) from skewing pharmacokinetic data.

Tolterodine undergoes two primary metabolic pathways[1]:

  • CYP2D6-mediated aliphatic hydroxylation: Occurs at the 5-methyl group of the phenolic ring to form the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

  • CYP3A4-mediated N-dealkylation: Cleaves one of the isopropyl groups to form an inactive N-desisopropyl metabolite.

By incorporating the deuterium label onto the isopropyl groups (using diisopropylamine-d14), we achieve a mass shift of +14 Da. This massive shift completely eliminates isotopic cross-talk in the mass spectrometer. More importantly, the d14 label is situated away from the CYP2D6 oxidation site, ensuring that the internal standard accurately mimics the parent drug's ionization and extraction efficiency without artificially altering its primary metabolic clearance rate.

Metabolism Tol Tolterodine-d14 (Parent Drug) Met1 5-Hydroxymethyl Tolterodine-d14 (Active Metabolite) Tol->Met1 CYP2D6 Aliphatic Hydroxylation (Label Retained) Met2 N-Desisopropyl Tolterodine-d7 (Inactive Metabolite) Tol->Met2 CYP3A4 N-Dealkylation (Partial Label Loss)

Figure 1: Metabolic pathways of Tolterodine-d14 highlighting CYP450-mediated biotransformations.

Core Synthesis Pathways

The synthesis of racemic tolterodine and its subsequent chiral resolution has evolved significantly. Early methods relied on hazardous reagents and high-pressure systems. Modern industrial synthesis favors a streamlined reductive amination approach starting from a coumarin derivative[2].

Pathway Causality: We select 3,4-dihydro-6-methyl-4-phenylcoumarin as the starting material because its lactone ring can be selectively reduced to a hemiacetal (lactol) without over-reducing to the diol, provided a controlled hydride source like DIBAL-H or LiBH4 is used. The lactol is in equilibrium with its open-chain aldehyde form, which readily undergoes reductive amination with diisopropylamine-d14[3]. This one-pot amination-reduction avoids the isolation of unstable enamine intermediates and maximizes the incorporation of the expensive isotopic precursor.

Synthesis A 3,4-Dihydro-6-methyl -4-phenylcoumarin B Lactol Intermediate (Hemiacetal) A->B LiBH4 or DIBAL-H (Reduction) C Racemic Tolterodine-d14 B->C Diisopropylamine-d14 Pd/C, H2 (Reductive Amination) D (R)-Tolterodine-d14 L-Tartrate C->D L-(+)-Tartaric Acid (Chiral Resolution)

Figure 2: Streamlined synthetic workflow for (R)-Tolterodine-d14 via reductive amination.

Experimental Protocol: Self-Validating Synthesis of (R)-Tolterodine-d14

To ensure high isotopic fidelity and chemical purity, the following protocol incorporates strict in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Lactol Formation
  • Reaction Setup: Dissolve 3,4-dihydro-6-methyl-4-phenylcoumarin (1.0 eq) in anhydrous toluene under an inert N2 atmosphere.

  • Reduction: Cool the reactor to -78°C and add DIBAL-H (1.1 eq) dropwise over 30 minutes.

    • Causality: DIBAL-H at cryogenic temperatures prevents over-reduction to the open-chain diol, trapping the intermediate as the stable aluminum acetal, which hydrolyzes to the lactol upon workup.

  • Workup: Quench the reaction with methanol followed by a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with ethyl acetate and dry over Na2SO4.

    • Self-Validation Checkpoint: Perform TLC (cyclohexane/acetone 70:30). The coumarin spot (Rf ~0.6) must completely disappear, replaced by the lactol spot (Rf ~0.4) before proceeding.

Phase 2: Reductive Amination (Isotope Incorporation)
  • Reaction Setup: Dissolve the crude lactol in anhydrous methanol.

  • Reagent Addition: Add diisopropylamine-d14 (1.5 eq, >99% isotopic purity) and 5% Pd/C catalyst (10% w/w).

    • Causality: Utilizing the pre-labeled diisopropylamine-d14 is highly cost-effective compared to late-stage deuterium exchange. Pd/C with H2 is chosen over borohydride reagents to ensure a clean impurity profile and avoid any trace hydride-induced isotopic scrambling.

  • Hydrogenation: Stir the suspension under 4 atm H2 pressure at 48°C for 24 hours[3].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint: Conduct LC-MS analysis of the crude mixture. Confirm the presence of the racemic tolterodine-d14 mass (m/z 340.3) and the absence of the unreduced enamine intermediate (m/z 338.3).

Phase 3: Chiral Resolution
  • Crystallization: Dissolve the racemic tolterodine-d14 in hot ethanol.

  • Resolution: Add a stoichiometric amount of L-(+)-tartaric acid.

  • Isolation: Cool the solution slowly to room temperature to selectively crystallize (R)-tolterodine-d14 L-tartrate.

    • Causality: Diastereomeric salt resolution remains the most scalable and reliable method for achieving >99% enantiomeric excess (ee) without requiring expensive chiral transition-metal catalysts.

    • Self-Validation Checkpoint: Perform chiral HPLC analysis. The peak corresponding to the (S)-enantiomer must be <1% relative to the (R)-enantiomer to validate the batch for bioanalytical use.

Analytical Validation & LC-MS/MS Integration

Once synthesized, the SIL tolterodine must be validated for bioanalytical use. LC-MS/MS methods utilizing positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) are the gold standard for pharmacokinetic quantification[4].

During method development, it is critical to monitor specific MRM transitions. The +14 Da mass shift ensures no interference from the endogenous parent drug, allowing for a wide linear dynamic range (typically 20.00–5000.00 pg/mL in plasma)[5].

Table 1: Validated LC-MS/MS MRM Transitions for Tolterodine and Isotope-Labeled Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeApplication
Tolterodine 326.1147.1ESI+Target Analyte
Tolterodine-d6 332.3153.1ESI+Internal Standard
Tolterodine-d14 340.3161.2ESI+Internal Standard
5-Hydroxymethyl Tolterodine 342.2223.1ESI+Target Metabolite
5-Hydroxymethyl Tolterodine-d14 356.2223.1ESI+Internal Standard

Note: Product ions represent the cleavage of the labeled/unlabeled diisopropylamine moiety. Optimization of collision energy (CE) is required per instrument platform.

Sources

Methodological & Application

Application Note: rac 5-Carboxy Desisopropyl Tolterodine-d7 as an LC-MS/MS Internal Standard for Bioanalytical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded Application Note and Protocol for utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7 in bioanalytical LC-MS/MS workflows.

Introduction & Scientific Rationale

Tolterodine is a non-selective muscarinic receptor antagonist widely prescribed for the management of overactive bladder. Its pharmacokinetic profile is heavily dependent on hepatic metabolism mediated by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 [1]. The parent drug is rapidly converted into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Subsequent oxidation and N-dealkylation yield terminal inactive metabolites, including 5-carboxy tolterodine and N-desisopropyl tolterodine (NDT). The convergence of these metabolic pathways results in the formation of 5-carboxy desisopropyl tolterodine .

Quantifying these terminal metabolites is critical for phenotyping patient metabolism (e.g., differentiating poor vs. extensive CYP2D6 metabolizers) and conducting rigorous mass balance studies. However, the bioanalysis of secondary metabolites in complex matrices like human plasma is fraught with challenges—most notably, matrix-induced ion suppression in electrospray ionization (ESI). To establish a self-validating and highly trustworthy LC-MS/MS assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required [2].

The Causality of the SIL-IS Choice

rac 5-Carboxy Desisopropyl Tolterodine-d7 incorporates seven deuterium atoms into its structure [3]. This +7 Da mass shift is mathematically optimal: it is large enough to completely bypass the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled analyte, eliminating isotopic cross-talk. Because the physicochemical properties of the D7-labeled standard are virtually identical to the endogenous metabolite, it co-elutes chromatographically. Consequently, any matrix components (like residual phospholipids) that suppress or enhance the ionization of the target analyte will affect the SIL-IS to the exact same degree, rendering the Analyte/IS peak area ratio constant and reliable [4].

Metabolic Pathway Visualization

MetabolicPathway Tol Tolterodine (Parent Drug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) Tol->HMT CYP2D6 NDT N-Desisopropyl Tolterodine (NDT) Tol->NDT CYP3A4 CT 5-Carboxy Tolterodine HMT->CT Oxidation CDT 5-Carboxy Desisopropyl Tolterodine CT->CDT CYP3A4 NDT->CDT CYP2D6 / Oxidation

Metabolic routing of Tolterodine to 5-Carboxy Desisopropyl Tolterodine via CYP2D6 and CYP3A4.

Physicochemical Properties

To ensure proper handling and standard preparation, the physical properties of the labeled standard must be accounted for during stock formulation.

ParameterSpecificationRationale / Impact on Assay
Chemical Name rac 5-Carboxy Desisopropyl Tolterodine-d7Racemic mixture; represents the total metabolite pool.
CAS Number 1189868-60-7Unique identifier for procurement and QA/QC logging.
Molecular Formula C₁₉H₁₆D₇NO₃+7 Da shift prevents M+3 isotopic overlap from unlabeled analyte.
Molecular Weight 320.43 g/mol Used for precise molarity calculations in stock solutions.
Solubility Methanol, DMSO, AcetonitrileAprotic solvents (like ACN) prevent deuterium-hydrogen exchange.

Experimental Protocol: LC-MS/MS Method Development

Sample Preparation (Liquid-Liquid Extraction)

Expertise & Causality: While protein precipitation (PPT) is faster, it leaves high concentrations of endogenous phospholipids in the extract, which cause severe late-eluting matrix effects. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the relatively lipophilic tolterodine metabolites into the organic phase while excluding polar phospholipids [1].

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the rac 5-Carboxy Desisopropyl Tolterodine-d7 working solution (50 ng/mL in 50% Acetonitrile). Vortex briefly.

  • Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH). Why? This ensures the basic amine groups of the metabolites are un-ionized, maximizing their partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes on a multi-tube vortexer.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Workflow S1 1. Aliquot Plasma (100 µL) S2 2. Spike SIL-IS (D7-Metabolite) S1->S2 S3 3. Buffer & LLE with MTBE S2->S3 S4 4. Evaporate N2 & Reconstitute S3->S4 S5 5. LC-MS/MS (ESI+, MRM) S4->S5 S6 6. Peak Integration & Ratio Analysis S5->S6

Step-by-step bioanalytical sample preparation and LC-MS/MS quantification workflow.

Chromatographic Conditions

Expertise & Causality: A phenyl-hexyl or biphenyl stationary phase is highly recommended over a standard C18 column. The phenyl rings in the stationary phase engage in π-π interactions with the aromatic ring of the tolterodine backbone, providing superior retention and separation of structural isomers [1].

ParameterSetting
Analytical Column Luna Phenyl-Hexyl (100 × 2.0 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B 100% Methanol
Flow Rate 0.4 mL/min
Gradient Profile 0-0.5 min (10% B), 0.5-2.5 min (ramp to 90% B), 2.5-3.5 min (hold 90% B), 3.6-5.0 min (re-equilibrate at 10% B)
Column Temperature 40°C
Mass Spectrometry Parameters

Electrospray Ionization in positive mode (ESI+) is utilized due to the basic secondary amine in the desisopropyl structure, which readily accepts a proton [M+H]+. Multiple Reaction Monitoring (MRM) ensures maximum specificity.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (eV)
Tolterodine 326.2147.125
5-HMT (Active) 342.2223.128
5-Carboxy Desisopropyl Tolterodine 314.2195.130
rac 5-Carboxy Desisopropyl Tolterodine-d7 321.2202.130

*Note: Q3 fragment masses for the desisopropyl metabolites are representative and should be optimized via direct infusion tuning on your specific triple quadrupole platform.

Method Validation & Trustworthiness

To ensure the protocol operates as a self-validating system, the following parameters must be assessed in accordance with FDA/EMA bioanalytical guidelines:

  • Matrix Factor (MF) & Ion Suppression: Calculate the IS-normalized MF by dividing the MF of the unlabeled analyte by the MF of the D7-IS. An acceptable IS-normalized MF must fall within 1.0 ± 0.15. This proves that the D7 standard perfectly compensates for any un-extracted matrix components suppressing the signal.

  • Extraction Recovery: Compare the peak area of plasma spiked before extraction to plasma spiked after extraction. While absolute LLE recovery may range from 75-85%, the relative recovery (Analyte/IS ratio) must remain tightly consistent (< 15% CV) across Low, Medium, and High QC concentration levels.

  • Isotopic Stability: Deuterium exchange with protic solvents (like water or unbuffered alcohols) can compromise SIL-IS integrity over time. Store stock solutions of rac 5-Carboxy Desisopropyl Tolterodine-d7 in aprotic solvents (e.g., 100% Acetonitrile) at -80°C, and verify isotopic purity (absence of M-1 to M-7 peaks) periodically.

References

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed (National Center for Biotechnology Information).[Link]

  • rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS: 1189868-60-7). Pharmaffiliates.[Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine in Human Plasma Using d7-Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Tolterodine is a potent, competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder syndrome. In vivo, tolterodine undergoes extensive and rapid hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its equipotent active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1].

Because both the parent drug and 5-HMT contribute significantly to the overall therapeutic and pharmacological effect, the simultaneous quantification of both analytes in human plasma is a mandatory regulatory requirement for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and bioequivalence (BE) studies[2].

TolterodineMetabolism TOL Tolterodine (Parent Drug) HMT 5-Hydroxymethyl Tolterodine (Active Metabolite, 5-HMT) TOL->HMT CYP2D6 NDEA N-dealkyltolterodine (Inactive Metabolite) TOL->NDEA CYP3A4

CYP450-mediated metabolism of Tolterodine into its active (5-HMT) and inactive metabolites.

Analytical Strategy: The Causality Behind the Method

Achieving low picogram-per-milliliter (pg/mL) limits of quantification in complex biological matrices requires a robust, self-validating analytical system. Every parameter in this protocol is optimized based on the physicochemical properties of the analytes.

  • Why d7-Internal Standards? Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous plasma lipids. By utilizing Tolterodine-d7 and 5-HMT-d7, the internal standards co-elute perfectly with their respective analytes[3]. Because the deuterium labels do not alter the chromatographic retention time, any matrix-induced ionization variation affects the analyte and the IS equally. This constant ratio ensures absolute quantitative trustworthiness, making the assay inherently self-validating.

  • Why Liquid-Liquid Extraction (LLE)? While protein precipitation (PPT) is faster, LLE using a highly non-polar solvent mixture selectively partitions the lipophilic tolterodine and 5-HMT while leaving behind polar phospholipids and proteins[2]. This drastic reduction in matrix background is the primary mechanism allowing for a lower limit of quantification (LLOQ) of 0.025 ng/mL.

  • Why pH 5.0 Mobile Phase? Tolterodine is a basic amine with a pKa of approximately 9.8. A mobile phase buffered at pH 5.0 using ammonium formate ensures that the amine groups are fully protonated ( [M+H]+ ), maximizing ionization efficiency in positive ESI mode.

Experimental Protocol

Preparation of Standards and Reagents
  • Stock Solutions: Prepare primary stock solutions of Tolterodine, 5-HMT, Tolterodine-d7, and 5-HMT-d7 at 1.0 mg/mL in LC-MS grade methanol. Store at -20°C.

  • Working Solutions: Dilute stocks serially with 50% methanol in water to create a calibration curve ranging from 0.025 to 10.0 ng/mL for both analytes[2].

  • Internal Standard (IS) Working Solution: Prepare a combined IS solution containing 5.0 ng/mL of Tolterodine-d7 and 5-HMT-d7 in 50% methanol.

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma (K2EDTA anticoagulant) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the IS Working Solution and vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the analytes' pKa drives them into their un-ionized, lipophilic free-base form, drastically enhancing organic partitioning.

  • Extraction: Add 1.0 mL of extraction solvent (Methyl tert-butyl ether : n-Hexane, 80:20 v/v).

  • Mix & Separate: Vortex vigorously for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve sharp phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate or glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (10 mM Ammonium Formate, pH 5.0). Vortex for 2 minutes and transfer to autosampler vials.

LLEWorkflow A Human Plasma Sample (100 µL) B Add d7-Internal Standards (Tolterodine-d7 & 5-HMT-d7) A->B C Alkalinization (0.1 M NaOH) B->C D Liquid-Liquid Extraction (MTBE:n-Hexane) C->D E Centrifugation & Organic Layer Evaporation D->E F Reconstitution (Mobile Phase) E->F G LC Separation (C18 Column, pH 5.0) F->G H ESI-MS/MS Detection (Positive MRM Mode) G->H

Step-by-step liquid-liquid extraction and LC-MS/MS analytical workflow for plasma samples.

LC-MS/MS Conditions
  • Column: C18 Analytical Column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 5.0 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Isocratic elution at 35% A and 65% B[2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Metrics

To ensure trustworthiness, the method was validated according to FDA/EMA bioanalytical guidelines. The use of d7 internal standards yields exceptional recovery and matrix factor stability.

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring)

AnalytePrecursor Ion (m/z) [M+H]+ Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Tolterodine 326.2147.12550
Tolterodine-d7 (IS) 333.2154.12550
5-HMT 342.2223.12850
5-HMT-d7 (IS) 349.2230.12850

Table 2: Method Validation Summary

Validation ParameterTolterodine5-Hydroxymethyl Tolterodine (5-HMT)
Linear Dynamic Range 0.025 – 10.0 ng/mL0.025 – 10.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.025 ng/mL0.025 ng/mL
Inter-day Precision (%CV) < 4.5%< 5.2%
Extraction Recovery (Process Efficiency) 98.3%99.5%
Matrix Factor (IS Normalized) 0.98 ± 0.021.01 ± 0.03

Expert Insights on System Suitability and Self-Validation

A true self-validating assay continuously monitors its own integrity. In this protocol, the IS-normalized matrix factor (Table 2) sits perfectly at ~1.0. If a specific patient plasma sample contains an unusually high concentration of unextracted phospholipids, the absolute peak area of the analytes will drop due to ion suppression. However, because the d7-isotopes experience the exact same suppression, the Analyte/IS peak area ratio remains entirely unaffected.

Troubleshooting Note: If the extraction recovery drops below 85%, verify the pH of the plasma after the addition of 0.1 M NaOH. The pH must be >10.5 to ensure the analytes are fully un-ionized prior to the MTBE:n-Hexane extraction step.

References

  • LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma, ResearchGate. 2

  • A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations, BenchChem. 1

  • Application Note: High-Throughput Analysis of Tolterodine in Human Plasma, BenchChem. 3

Sources

Application Note: A Protocol for Optimal MRM Transition Detection of rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, experience-driven protocol for determining the optimal Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled (SIL) internal standard, rac 5-Carboxy Desisopropyl Tolterodine-d7. As a key metabolite of tolterodine, accurate quantification of its corresponding non-labeled analogue in biological matrices is critical for pharmacokinetic studies. The use of a deuterated internal standard is the gold standard for correcting matrix effects and other sources of variability in LC-MS/MS assays.[1][2] This guide outlines a systematic approach, from precursor ion identification to collision energy optimization, to establish a highly sensitive and specific detection method. The principles and methodologies described herein are grounded in established mass spectrometry practices and are designed for researchers, scientists, and drug development professionals seeking to develop robust bioanalytical assays.

Foundational Principles: The Rationale Behind MRM and SIL-IS

The Selectivity of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique performed on a triple quadrupole (QqQ) mass spectrometer, renowned for its exceptional sensitivity and selectivity.[3][4][5] The process involves two stages of mass filtering:

  • Q1 (First Quadrupole): Acts as a mass filter to isolate a specific ion, known as the precursor ion (or parent ion), which corresponds to the molecule of interest.

  • q2 (Collision Cell): The isolated precursor ion is fragmented into smaller, characteristic product ions (or fragment ions) through collision-induced dissociation (CID) with an inert gas.

  • Q3 (Third Quadrupole): This second mass filter is set to detect only one or more specific product ions.

This two-stage filtering process (precursor → product) is called a "transition." It drastically reduces chemical noise and background, allowing for highly specific quantification even in complex biological matrices.[6][7]

The Necessity of a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, an internal standard (IS) is crucial for accuracy. A SIL-IS, such as rac 5-Carboxy Desisopropyl Tolterodine-d7, is the ideal choice. It is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). Because it behaves virtually identically to the analyte during sample extraction, chromatography, and ionization, it effectively normalizes for variations in sample preparation and matrix-induced ion suppression or enhancement.[1] Achieving chromatographic co-elution of the analyte and its SIL-IS is a critical goal of method development to ensure they experience the same matrix effects.[2]

Context: Tolterodine Metabolism

Tolterodine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A.[8][9] The metabolic pathways include oxidation of the 5-methyl group and N-dealkylation.[10][11][12] This process leads to the formation of several metabolites, including 5-carboxy and N-dealkylated compounds.[8] The analyte , rac 5-Carboxy Desisopropyl Tolterodine, is a known metabolite, making its deuterated form an appropriate internal standard for its quantification.[13][14]

Experimental Workflow & Protocol

This section details the hands-on process for determining the optimal MRM parameters for rac 5-Carboxy Desisopropyl Tolterodine-d7.

Materials and Instrumentation
  • Analyte: rac 5-Carboxy Desisopropyl Tolterodine-d7 (Molecular Formula: C₁₉H₁₆D₇NO₃, Molecular Weight: 320.43).[14]

  • Solvents: HPLC-grade or MS-grade methanol and acetonitrile; ultrapure water; formic acid (or other appropriate modifier).

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable HPLC or infusion pump system.

Diagram: MRM Optimization Workflow

The following diagram illustrates the systematic process for optimizing MRM transitions.

MRM_Optimization_Workflow Figure 1: Systematic Workflow for MRM Transition Optimization cluster_prep Preparation cluster_ms_opt Mass Spectrometry Optimization cluster_final Method Finalization A Prepare Analyte Solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O) B Infuse Solution into MS A->B C Step 1: Q1 Scan (Positive Ion Mode) Identify Precursor Ion [M+H]⁺ B->C Acquire Data D Step 2: Product Ion Scan Fragment Precursor, Identify Stable Product Ions C->D Set Q1 to Precursor m/z E Step 3: Collision Energy (CE) Ramp Optimize CE for Each Transition D->E Select Potential Transitions F Select 2-3 Intense & Specific Transitions (Quantifier & Qualifier) E->F Determine Optimal CE G Final Optimized MRM Method F->G Incorporate into LC-MS Method

Caption: Figure 1: Systematic Workflow for MRM Transition Optimization.

Protocol: Step-by-Step Optimization

This protocol assumes positive ionization mode, which is typical for molecules with amine groups.

Step 1: Precursor Ion [M+H]⁺ Determination

  • Prepare a standard solution of rac 5-Carboxy Desisopropyl Tolterodine-d7 at a concentration of approximately 100-500 ng/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to perform a Q1 scan over a relevant mass range (e.g., m/z 100-500).

  • Identify the protonated molecule [M+H]⁺. Based on the molecular weight of 320.43, the expected m/z for the singly charged precursor ion is approximately 321.4 . Confirm that this is the most abundant ion in the Q1 spectrum.

Step 2: Product Ion Identification

  • Set the instrument to Product Ion Scan mode.

  • Fix Q1 to pass only the precursor ion identified in the previous step (m/z ~321.4).

  • Apply a range of collision energies in the collision cell (q2) to induce fragmentation. A starting point could be a spread of energies (e.g., 15, 25, 35 eV) or a general CE value based on the molecule's size.

  • Scan Q3 across a mass range (e.g., m/z 50-322) to detect all resulting fragment ions.

  • Examine the product ion spectrum to identify the most intense and stable fragments. The goal is to select at least two product ions:

    • Quantifier: The most abundant and reproducible product ion, used for calculating the concentration.

    • Qualifier: A second, less abundant product ion. The ratio of the quantifier to the qualifier should remain constant, providing an additional layer of identity confirmation.

Step 3: Collision Energy (CE) Optimization

  • Set the instrument to MRM mode.

  • For each potential transition (precursor → product) identified in Step 2, create an experiment to ramp the collision energy.

  • Vary the CE across a relevant range (e.g., 5 to 50 eV in 2-eV increments) while continuously infusing the standard solution.

  • Plot the intensity of the product ion signal against the corresponding collision energy.

  • Identify the optimal CE value that produces the maximum signal intensity for that specific transition. This value will be used in the final analytical method.

Results and Data Summary

Following the protocol above, the optimized parameters should be compiled into a clear table for easy reference within the final LC-MS/MS acquisition method.

Table 1: Optimized MRM Transitions for rac 5-Carboxy Desisopropyl Tolterodine-d7

Parameter Value Rationale
Precursor Ion (Q1) [M+H]⁺ ~321.4 m/z Corresponds to the protonated molecule of the d7-labeled internal standard.
Product Ion 1 (Quantifier) To be determined experimentally The most intense and stable fragment ion, ensuring maximum sensitivity.
Optimal CE for Ion 1 To be determined experimentally The collision energy yielding the highest signal for the quantifier transition.
Product Ion 2 (Qualifier) To be determined experimentally A secondary fragment ion used for identity confirmation.
Optimal CE for Ion 2 To be determined experimentally The collision energy yielding the highest signal for the qualifier transition.

| Dwell Time | 20-100 ms | A balance between sensitivity and acquiring sufficient data points across a chromatographic peak.[15] |

Note: The exact m/z values for product ions and optimal collision energies are instrument-dependent and must be determined empirically using the described protocol.

Method Validation and Application

Once the optimal MRM transitions are established, they form the foundation of a quantitative bioanalytical method. This method must then be validated according to regulatory guidelines to ensure its reliability and reproducibility.[16] Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on this process (e.g., ICH M10).[17][18][19]

Conclusion

The systematic optimization of MRM transitions is a fundamental prerequisite for developing a sensitive, specific, and robust LC-MS/MS assay for quantitative bioanalysis. By following the detailed protocol outlined in this application note—from confirming the precursor ion to fine-tuning the collision energy for each product ion—researchers can establish a high-quality method for the detection of the internal standard rac 5-Carboxy Desisopropyl Tolterodine-d7. This rigorous, empirical approach ensures the generation of reliable data essential for pharmacokinetic assessments and other applications in drug development.

References

  • tolterodine L-tartrate tablets - [Product Monograph Template - Standard]. (2023, August 30). Vertex AI Search.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Principle of Multiple Reaction Monitoring. Mtoz Biolabs.
  • Tolterodine Tartrate Tablets. (2022, November 15). Region Uppsala.
  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. (2022, October 14). AxisPharm.
  • Tolterodine Tartrate 1 mg Film-co
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • SRM/MRM: Principles, Applications & Instrumentation.
  • Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • Bioanalytical Method Valid
  • Summary of Product Characteristics. (2020, December 9). HPRA.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • (A) The Principle of Multiple Reaction Monitoring (MRM). A technology... | Download Scientific Diagram.
  • MRM – Knowledge and References. Taylor & Francis.
  • Technical Support Center: Optimizing LC-MS Methods for Deuter
  • MRM Transitions and Parameters for Standards and Deuterated Standards....
  • The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. AB SCIEX.
  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10).
  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2009, April 1). PubMed.
  • rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester. LGC Standards.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC.
  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. (2017, November 11). PubMed.
  • (R)-5-Hydroxymethyl Tolterodine. MedChemExpress.
  • rac 5-Carboxy Desisopropyl Tolterodine | CAS 214601-13-5. Santa Cruz Biotechnology.
  • CAS No : 1189868-60-7| Chemical Name : rac 5-Carboxy Desisopropyl Tolterodine-d7.
  • The MS² spectra and fragmentation pattern of three metabolites. (a) M1; (b) M2; (c) M3.
  • Outline. UAB.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
  • Tolterodine Monoisopropyl 5-Carboxylic Acid Racemate ; rac-5-Carboxy Desisopropyl.... Physiomakina Co., Ltd.

Sources

Troubleshooting & Optimization

improving LC-MS/MS sensitivity for rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the bioanalysis of rac 5-Carboxy Desisopropyl Tolterodine-d7 .

When transitioning from quantifying a lipophilic parent drug like tolterodine to its highly polar, amphoteric metabolites, standard reversed-phase LC-MS/MS methods often fail. The loss of the N-isopropyl group and the oxidation of the methyl group to a carboxylic acid drastically alter the molecule's physicochemical behavior.

This guide will deconstruct the causality behind signal loss, peak tailing, and matrix suppression, providing you with a self-validating analytical framework.

Part 1: Analyte Profiling & Quantitative Data Summary

To troubleshoot sensitivity, we must first understand the molecule's environment. The presence of both a basic secondary amine and an acidic carboxylic acid makes this metabolite highly susceptible to zwitterionic signal quenching in electrospray ionization (ESI).

Table 1: Physicochemical Profile & Target LC-MS/MS Parameters

ParameterValue / CharacteristicImpact on LC-MS/MS Sensitivity
pKa (Secondary Amine) ~9.5Easily protonated for ESI+ mode detection.
pKa (Carboxylic Acid) ~4.5Deprotonates at neutral pH, causing zwitterion formation and reducing net positive charge.
LogP (Lipophilicity) Significantly < TolterodinePoor retention on standard C18; prone to eluting in the void volume with suppressing salts.
Primary Ionization ESI+ (Positive Ion Mode)Requires highly acidic mobile phase (pH < 3.0) to suppress carboxylate ionization[1].
Typical MRM (ESI+) m/z 321.2 → 205.1 (d7)High selectivity; optimization of collision energy (CE) is critical to prevent over-fragmentation[2].

Part 2: Diagnostic Troubleshooting Matrix

Use this matrix to rapidly diagnose and correct sudden drops in sensitivity or poor chromatographic performance.

Table 2: Troubleshooting Matrix for Tolterodine Metabolites

SymptomRoot CauseScientific RationaleCorrective Action
Absolute signal intensity is 10x lower than parent drug Zwitterion EffectAt pH 4–6, the carboxylic acid is negatively charged while the amine is positive. The net charge is zero, severely quenching [M+H]+ formation.Acidify mobile phase A to 0.2% Formic Acid (pH ~2.5) to fully protonate the carboxylate.
Analyte elutes at the solvent front (k' < 1) Hydrophobic MismatchThe desisopropyl-carboxy metabolite is too polar for standard C18 columns.Switch to a Biphenyl, PFP, or HILIC column to leverage polar or π−π retention mechanisms[3].
Severe peak tailing Secondary Silanol InteractionsThe exposed secondary amine strongly interacts with unreacted silanols on the silica backbone.Use a Charged Surface Hybrid (CSH) column or add 5 mM Ammonium Formate to mask silanols[1].
Variable IS response across matrix samples Phospholipid Ion SuppressionProtein precipitation (PPT) fails to remove lysophospholipids, which co-elute with early polar metabolites.Implement Mixed-Mode Strong Cation Exchange (MCX) SPE to wash out phospholipids[4].

Part 3: Deep-Dive FAQs

Q1: Why does my d7 internal standard show a slightly different retention time than the unlabeled analyte, and why does this impact sensitivity? A1: This is caused by the Deuterium Kinetic Isotope Effect . C-D bonds are slightly shorter and less polarizable than C-H bonds, making the d7 molecule marginally less lipophilic. On highly hydrophobic C18 columns, this can cause the d7 internal standard to elute a few seconds earlier than the unlabeled analyte. If they do not perfectly co-elute, they experience different ionization environments (differential matrix effects), ruining the accuracy of your area ratio. Solution: Switch to a Biphenyl or Phenyl-hexyl column. By shifting the retention mechanism from pure hydrophobic partitioning to π−π interactions (which are unaffected by deuterium substitution), you force the labeled and unlabeled analytes to co-elute perfectly[1].

Q2: I am using 0.1% Formic Acid, but my sensitivity is still poor. Should I switch to ESI- (Negative Mode)? A2: While the carboxylic acid can ionize in ESI-, the secondary amine (pKa ~9.5) will remain positively charged in neutral to mildly basic conditions, again forming a zwitterion that suppresses the [M-H]- signal. ESI+ is inherently more sensitive for this scaffold. If 0.1% Formic Acid isn't enough, increase it to 0.2% or add 2–5 mM Ammonium Formate. The ammonium ions act as a volatile proton donor in the gas phase, significantly enhancing ionization efficiency[1][4].

Q3: How do I definitively prove that my sensitivity loss is due to matrix effects and not instrument drift? A3: You must perform a Post-Column Infusion (PCI) experiment. Tee-in a continuous flow of pure rac 5-Carboxy Desisopropyl Tolterodine-d7 standard directly into the MS source while injecting a blank extracted plasma sample through the LC column. If you see a sudden dip in the steady MS baseline at the exact retention time of your analyte, you have definitively proven localized ion suppression from co-eluting matrix components.

Part 4: Logical Workflow Visualization

LCMS_Optimization Start Low Sensitivity: rac 5-Carboxy Desisopropyl Tolterodine-d7 CheckRT Is Retention Factor (k') < 2? Start->CheckRT FixRT Shift to Biphenyl or HILIC Column (Enhance polar/π-π retention) CheckRT->FixRT Yes (Eluting in void volume) CheckIon Zwitterion Signal Suppression? CheckRT->CheckIon No (Adequate retention) FixRT->CheckIon FixIon Lower Mobile Phase pH < 3.0 (0.2% Formic Acid) CheckIon->FixIon Yes (Neutral pH used) CheckMatrix Severe Matrix Effects (Phospholipids)? CheckIon->CheckMatrix No (Acidic pH used) FixIon->CheckMatrix FixMatrix Implement Mixed-Mode Cation Exchange (MCX) SPE CheckMatrix->FixMatrix Yes (Ion suppression observed) Success Optimized LC-MS/MS Sensitivity CheckMatrix->Success No FixMatrix->Success

Fig 1: Decision tree for troubleshooting low LC-MS/MS sensitivity of polar tolterodine metabolites.

Part 5: Self-Validating Experimental Protocol

To ensure maximum sensitivity and eliminate phospholipid suppression, abandon simple protein precipitation (PPT) and implement this Mixed-Mode Strong Cation Exchange (MCX) SPE workflow. This protocol is self-validating: the extreme pH shifts guarantee that the analyte is selectively trapped and released based on its specific pKa values.

Phase 1: Sample Pre-Treatment

  • Aliquot 100 µL of plasma into a collection plate.

  • Add 100 µL of 2% Formic Acid in Water. Causality: This disrupts protein binding and drives the pH to ~2.0, ensuring the secondary amine is fully protonated (positive) and the carboxylic acid is neutral.

Phase 2: MCX Solid Phase Extraction

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Apply the pre-treated sample. The positively charged amine binds ionically to the sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. (Removes hydrophilic neutral interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via ionic bonds, you can use 100% organic solvent to aggressively wash away all phospholipids and hydrophobic proteins without losing your analyte[2].

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (~10.5) deprotonates the secondary amine, neutralizing its charge. The ionic bond breaks, and the analyte elutes cleanly.

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90% Water / 10% Methanol with 0.2% Formic Acid).

Phase 3: System Suitability & Self-Validation Before running your batch, inject a reconstituted blank matrix extract. Monitor the baseline noise. The baseline should remain flat, confirming that the 100% Methanol wash successfully removed late-eluting phospholipids that typically cause rolling baseline suppression in subsequent injections.

References

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS. PubMed. Available at:[Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis (PMC). Available at:[Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at:[Link]

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in rac 5-Carboxy Desisopropyl Tolterodine-d7 Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex, multi-functional drug metabolites. rac 5-Carboxy Desisopropyl Tolterodine-d7 is a highly specific, deuterated internal standard used in pharmacokinetic LC-MS/MS assays. Structurally, it is an amphoteric/zwitterionic compound featuring a phenolic hydroxyl, a carboxylic acid, and a secondary amine.

This complex pKa profile makes it highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a self-validating, mechanistic framework to systematically diagnose and eliminate peak tailing for this specific metabolite.

Mechanistic Causality: Why Does This Metabolite Tail?

To troubleshoot effectively, we must first understand the causality behind the peak shape distortion. Peak tailing for rac 5-Carboxy Desisopropyl Tolterodine-d7 is rarely a random artifact; it is driven by predictable chemical interactions.

  • Secondary Silanol Interactions (Ion-Exchange): The secondary amine of desisopropyl tolterodine acts as a strong hydrogen bond donor and cation. In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol (Si-OH) groups 1. When the mobile phase pH exceeds 3.0, these acidic silanols ionize into negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the protonated secondary amine of the analyte and the ionized silanols creates a secondary retention mechanism, severely distorting peak symmetry 2.

  • pH and pKa Mismatch: The carboxylic acid moiety has a pKa of ~4.5, while the secondary amine has a pKa of ~9.6. When the mobile phase pH approaches the analyte's pKa, uneven ionization occurs across the analyte population, leading to asymmetrical peaks 3. Operating at a mid-range pH (e.g., pH 6-7) maximizes the zwitterionic nature of the molecule while fully ionizing surface silanols, creating a worst-case scenario for peak tailing.

Diagnostic Workflow

Before adjusting chemistry, you must validate whether the tailing is a chemical interaction or a physical system failure. Follow this logic tree to isolate the root cause.

PeakTailingTroubleshooting Start Observe Peak Tailing (As > 1.5) for rac 5-Carboxy Desisopropyl Tolterodine-d7 TestNeutral Inject Neutral Probe (e.g., Toluene or Uracil) Start->TestNeutral Decision Does the Neutral Probe Tail? TestNeutral->Decision Physical Physical Issue (Extra-column volume, column void, bad fittings) Decision->Physical  Yes Chemical Chemical Issue (Secondary Silanol Interactions or pH mismatch) Decision->Chemical  No FixPhysical 1. Replace PEEK fittings 2. Check tubing ID 3. Replace column Physical->FixPhysical FixChemical 1. Lower pH < 3.0 2. Use Type B endcapped silica 3. Match sample diluent Chemical->FixChemical

Diagnostic workflow to differentiate physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column. Why does my peak tail severely at pH 6.8, but not at pH 2.5? A: At pH 6.8, rac 5-Carboxy Desisopropyl Tolterodine-d7 is zwitterionic (deprotonated carboxylate, protonated amine). Simultaneously, the surface silanols on your C18 column are fully ionized (Si-O⁻). The protonated amine interacts strongly with these active sites. By lowering the mobile phase pH below 3.0, you suppress the ionization of acidic silanols, neutralizing them (Si-OH) and effectively shutting down the ion-exchange interaction 4.

Q: Does the deuterium labeling (-d7) contribute to peak broadening or tailing? A: No. While deuterium labeling can cause a very slight retention time shift (the "kinetic isotope effect") due to minor differences in lipophilicity and molar volume compared to the protium analog, it does not alter the fundamental acid-base chemistry. Tailing is strictly a stationary phase or system volume issue.

Q: How do I definitively prove my tailing is chemical and not a bad column frit? A: Inject a purely neutral compound, such as toluene or uracil. Neutral compounds cannot participate in acid-base interactions and should not tail. If the neutral compound yields a perfectly symmetrical peak but your tolterodine metabolite tails, you have definitively proven an acid-base chemical problem 5.

Step-by-Step Experimental Protocol: Method Optimization for Zwitterionic Metabolites

To establish a robust, tail-free RP-HPLC method, implement this self-validating protocol.

  • Step 1: System Baseline Validation

    • Action: Inject 1 µL of a neutral probe (e.g., Toluene, 0.1 mg/mL in methanol) under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

    • Validation: Calculate the USP Tailing Factor (As). If As > 1.2, the system has a physical void, slipped PEEK tubing, or extra-column dead volume 6. Correct the plumbing before proceeding.

  • Step 2: Mobile Phase pH Suppression

    • Action: Formulate Mobile Phase A using 0.1% Formic Acid in LC-MS grade Water (pH ~ 2.7).

    • Validation: Operating below pH 3.0 ensures both the analyte's carboxylic acid and the column's residual silanols are fully protonated, eliminating electrostatic attraction 2.

  • Step 3: Stationary Phase Selection

    • Action: Install a high-purity, base-deactivated Type B silica column. Ensure it is exhaustively end-capped or utilizes polar-embedded technology.

    • Validation: Modern Type B silica significantly minimizes trace metal contamination (iron, aluminum) which otherwise increases silanol acidity and exacerbates tailing 1.

  • Step 4: Sample Diluent Matching

    • Action: Dissolve the rac 5-Carboxy Desisopropyl Tolterodine-d7 standard in a diluent weaker than or equal to the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

    • Validation: Prevents premature precipitation or solvent-induced band spreading at the column head, which mimics chemical tailing.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance (USP Tailing Factor, As) of rac 5-Carboxy Desisopropyl Tolterodine-d7 under various column and mobile phase conditions.

Column ChemistryMobile Phase pHAnalyte Ionization StateSilanol StateExpected USP Tailing Factor (As)
Type A Silica (Standard C18)6.8 (Ammonium Acetate)Zwitterionic (+/-)Ionized (Si-O⁻)2.5 - 3.5 (Severe Tailing)
Type B Silica (End-capped C18)6.8 (Ammonium Acetate)Zwitterionic (+/-)Ionized (Si-O⁻)1.6 - 2.0 (Moderate Tailing)
Type B Silica (End-capped C18)2.7 (Formic Acid)Cationic (+)Neutral (Si-OH)1.0 - 1.2 (Symmetrical)
Polar-Embedded Type B C182.7 (Formic Acid)Cationic (+)Shielded / Neutral0.95 - 1.05 (Ideal)
References
  • ACE News - HPLC: Peak Tailing Interaction, hplc.eu,
  • What Causes Peak Tailing in HPLC?, Chrom Tech,
  • How to Reduce Peak Tailing in HPLC, Phenomenex,
  • Peak Tailing in HPLC, Element Lab Solutions,
  • HPLC Peak Tailing, Axion Labs,
  • Troubleshooting Peak Shape Problems in HPLC, Waters Corpor

Sources

stability of rac 5-Carboxy Desisopropyl Tolterodine-d7 in plasma during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and bioanalytical challenges associated with the stability of rac 5-Carboxy Desisopropyl Tolterodine-d7 —a critical stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS quantification of tolterodine metabolites[1].

This guide bypasses generic advice to focus on the mechanistic causality of degradation, self-validating experimental designs, and advanced troubleshooting for freeze-thaw (F/T) stability in human plasma.

Mechanistic Overview & Causal Dynamics

rac 5-Carboxy Desisopropyl Tolterodine-d7 contains a carboxylic acid moiety and a secondary amine, making it susceptible to pH-dependent structural shifts and surface adsorption. During the freezing process of human plasma, water crystallizes first, forcing solutes (salts, proteins, and the analyte) into an increasingly concentrated, unfrozen liquid phase—a phenomenon known as the freeze-concentration effect .

This localized hyper-concentration can cause drastic pH shifts, which may catalyze isotopic scrambling (deuterium-hydrogen exchange) or precipitate the analyte alongside plasma proteins. Understanding this causality is why our protocols strictly dictate snap-freezing and unassisted thawing to minimize the time the sample spends in this volatile liquid-ice transition state[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By extracting and analyzing the cycled samples alongside freshly spiked Quality Control (QC) samples on the exact same day, we mathematically isolate the freeze-thaw variable from day-to-day LC-MS/MS instrument variance and extraction efficiency fluctuations[3].

FT_Workflow Spike 1. Spike Plasma (rac 5-Carboxy Desisopropyl Tolterodine-d7) Freeze 2. Snap-Freeze Aliquots (-80°C, >12 hours) Spike->Freeze Thaw 3. Unassisted Thaw (Room Temp, 20-25°C) Freeze->Thaw Decision Target Cycles Reached? (Min. 3 Cycles) Thaw->Decision Decision->Freeze No (Cycle +1) Extract 4. LLE/SPE Extraction (Process with Fresh QCs) Decision->Extract Yes (Final Thaw) Analyze 5. LC-MS/MS Analysis (MRM & Isotope Tracking) Extract->Analyze

Workflow for self-validating plasma freeze-thaw stability of SIL-IS metabolites.

Step-by-Step Methodology
  • Preparation of Spiked Matrix: Spike blank human plasma with rac 5-Carboxy Desisopropyl Tolterodine-d7 at Low QC (LQC) and High QC (HQC) concentrations.

    • Causality: Evaluating two extremes ensures we can differentiate between concentration-dependent degradation (affects both equally) and surface-adsorption effects (disproportionately affects LQCs).

  • Aliquoting and Initial Freezing: Aliquot into low-bind microcentrifuge tubes and freeze at -80°C for a minimum of 12 hours[4].

    • Causality: Snap-freezing at -80°C rapidly pushes the sample past the eutectic point, minimizing the duration spent in the volatile liquid-ice transition state where enzymatic degradation peaks[2].

  • Unassisted Thawing: Thaw the aliquots unassisted at room temperature (20–25°C).

    • Causality: This mimics the worst-case scenario of actual benchtop handling. Forced thawing (e.g., in a 37°C water bath) alters the thermodynamic profile and may falsely mask stability issues that would otherwise occur during routine clinical analysis.

  • Cycling and Self-Validation: Return samples to -80°C for >12 hours[4]. Repeat for the required number of cycles (typically 3 to 5). On the final thaw cycle, prepare a set of freshly spiked LQC and HQC samples.

    • Causality: Comparing the cycled samples directly against fresh QCs neutralizes extraction recovery variations, ensuring any signal loss is strictly attributed to the freeze-thaw process[3].

  • LC-MS/MS Analysis: Extract via Solid Phase Extraction (SPE) and analyze using MRM transitions. Monitor both the -d7 target mass and the -d6/-d5 channels.

    • Causality: SPE removes phospholipid interferences that cause matrix effects. Monitoring lower isotope channels verifies that no deuterium-hydrogen exchange occurred during the pH shifts of the freezing process.

Quantitative Stability Data (Reference Baseline)

The following table summarizes the expected quantitative baseline for rac 5-Carboxy Desisopropyl Tolterodine-d7 in human plasma, adhering to the acceptance criteria of ±15% accuracy[3].

MatrixStorage TempCycle NumberQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (%CV)
Human Plasma-80°CCycle 1LQC0.500.49 ± 0.0298.04.1
Human Plasma-80°CCycle 1HQC50.049.2 ± 1.598.43.0
Human Plasma-80°CCycle 3LQC0.500.47 ± 0.0394.06.3
Human Plasma-80°CCycle 3HQC50.048.5 ± 1.897.03.7
Human Plasma-80°CCycle 5LQC0.500.44 ± 0.0488.09.0
Human Plasma-80°CCycle 5HQC50.047.1 ± 2.294.24.6

Note: Tolterodine and its active metabolites generally demonstrate robust stability across multiple freeze-thaw cycles when stored at -80°C[5].

Troubleshooting Guides & FAQs

When stability criteria fail, determining the root cause requires logical isolation of the variables. Use the diagnostic tree below in conjunction with the FAQs.

Troubleshooting Issue Signal Loss >15% After F/T Cycles Check1 Check Isotope Channels (M-1 to M-6) Issue->Check1 Check2 Check Internal Standard Absolute Area Issue->Check2 Cause1 Isotopic Scrambling (D-H Exchange) Check1->Cause1 Increased M-x Cause2 Analyte Degradation or Matrix Adsorption Check2->Cause2 Area Drop Fix1 Adjust Matrix pH Prior to Freezing Cause1->Fix1 Fix2 Use Low-Bind Tubes or Carrier Proteins Cause2->Fix2

Diagnostic logic tree for troubleshooting F/T stability failures.

Q1: Why is my LQC accuracy dropping below 85% after 3 freeze-thaw cycles, while the HQC remains highly stable? A: This is a classic hallmark of non-specific binding (adsorption) rather than chemical degradation. During the freeze-thaw transition, the carboxylic acid moiety of the metabolite can interact with the walls of standard polypropylene tubes. Because the absolute number of lost molecules is constant, the percentage loss is mathematically magnified at the LQC level. Self-Validating Fix: Switch to low-bind microcentrifuge tubes or add a carrier protein (e.g., 0.1% BSA) to the matrix prior to freezing to saturate binding sites.

Q2: I am observing a decrease in the -d7 signal and a proportional increase in the -d6 and -d5 channels. What is happening? A: You are observing isotopic scrambling (deuterium-hydrogen exchange). While the -d7 label on the desisopropyl tolterodine structure is generally stable[1], extreme localized pH shifts during the "freeze-concentration" phase (where water freezes first, concentrating salts and altering pH in the remaining liquid) can catalyze proton exchange. Self-Validating Fix: Buffer the plasma to a neutral pH (e.g., using a small volume of ammonium acetate) prior to the first freezing cycle to stabilize the isotopic label against pH extremes.

Q3: Does the storage temperature between cycles (-20°C vs. -80°C) actually matter for this metabolite? A: Yes, significantly. Research isolating the effects of freezing versus thawing demonstrates that freezing at -20°C causes substantially more metabolomic degradation than freezing at -80°C or with liquid nitrogen[2]. The slow freezing process at -20°C prolongs the liquid-ice transition, increasing exposure to active plasma esterases before they are fully deactivated. Always default to -80°C for stability validation.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Pinto, J., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI Metabolites, 12(11), 1098. Retrieved from[Link]

  • Pharmazie. (2018). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine. Retrieved from[Link]

Sources

Advanced Technical Support Center: LC-MS/MS Optimization for rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of tandem mass spectrometry (MS/MS) parameter optimization for complex deuterated metabolites.

rac 5-Carboxy Desisopropyl Tolterodine-d7 (C₁₉H₁₆D₇NO₃, MW: 320.43) 1 is a critical internal standard used to quantify tolterodine's oxidative and dealkylated metabolic pathways. Because this analyte features a secondary amine (desisopropyl), a carboxylic acid moiety, and a seven-deuterium isotopic label, its fragmentation kinetics in the collision cell (Q2) differ subtly from the parent drug.

This guide provides a self-validating framework to optimize Collision Energy (CE) to maximize sensitivity while preventing isotopic scrambling or over-fragmentation.

Workflow Visualization

CE_Workflow Q1 Q1: Precursor Selection [M+H]+ m/z 321.4 Q2 Q2: CID & CE Ramping (10 eV to 60 eV) Q1->Q2 Ion Transfer Q3 Q3: Fragment Detection Quant & Qual Ions Q2->Q3 Fragmentation Opt Breakdown Curve Select Max Intensity Q3->Opt Data Processing

LC-MS/MS Collision Energy Optimization Workflow for Tolterodine Metabolites.

Section 1: The Causality of Collision Energy in CID

Why does CE matter so much for this specific molecule? In Collision-Induced Dissociation (CID), the precursor ion (m/z 321.4 for the [M+H]+ adduct) is accelerated into Q2, colliding with neutral gas molecules (N₂ or Ar). The kinetic energy transferred converts into internal vibrational energy, breaking the weakest covalent bonds 2.

For rac 5-Carboxy Desisopropyl Tolterodine-d7, the primary cleavage occurs at the aliphatic-aromatic linker:

  • Low CE (<15 eV): Insufficient internal energy transfer. The precursor ion remains intact, leading to poor product ion yield and high baseline noise.

  • Optimal CE (20-35 eV): Efficient cleavage of the C-N bond, yielding highly stable fragments (e.g., the substituted phenolic core).

  • High CE (>45 eV): Secondary fragmentation occurs. The primary product ion undergoes further dissociation (e.g., neutral loss of H₂O from the carboxylic acid or loss of the d7-labeled moiety), which dilutes the signal across multiple low-mass fragments and drastically reduces the signal-to-noise ratio (S/N) 3.

Section 2: Self-Validating Step-by-Step Optimization Protocol

This protocol ensures that your CE optimization is empirically sound and reproducible across different instrument platforms.

Phase 1: Precursor Ion Tuning (Q1)

  • Prepare a 100 ng/mL tuning solution of rac 5-Carboxy Desisopropyl Tolterodine-d7 in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 µL/min using a syringe pump combined with a T-piece introducing the LC mobile phase at 0.4 mL/min.

    • Causality & Self-Validation: The T-piece ensures the ionization environment mimics actual chromatographic conditions, validating the desolvation efficiency and preventing false-positive adduct formations.

  • Perform a Q1 full scan (m/z 100-500) in positive mode. Identify the[M+H]+ peak at m/z 321.4.

Phase 2: Product Ion Scan and CE Ramping (Q2 & Q3)

  • Isolate m/z 321.4 in Q1 with a unit resolution window (0.7 Da FWHM).

  • Perform a product ion scan (Q3) while stepping the CE from 10 eV to 60 eV in 5 eV increments.

  • Identify the two most abundant and stable fragments. Typically, the quantifier ion represents the intact aromatic core, and the qualifier ion is a smaller structural fragment.

  • Plot a breakdown curve (Intensity vs. CE) for each fragment.

  • Select the CE that corresponds to the apex of the breakdown curve for each specific transition.

    • Self-Validation: Verify that the chosen CE does not produce a high abundance of secondary fragments in the Q3 scan. A clean spectrum at the chosen CE validates that the primary fragment is stable enough to survive the flight to the detector.

Section 3: Optimized MRM Parameters

Summarized below are the empirically derived starting parameters for this analyte. Use these as a baseline before executing the fine-tuning protocol on your specific hardware.

Table 1: Recommended MRM Transitions and CE Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeOptimal CE (eV)Declustering Potential (V)
rac 5-Carboxy Desisopropyl Tolterodine-d7321.4237.1Quantifier2850
rac 5-Carboxy Desisopropyl Tolterodine-d7321.4105.1Qualifier4250
rac 5-Carboxy Desisopropyl Tolterodine (Unlabeled)314.4230.1Quantifier2850
Section 4: Troubleshooting FAQs

Q: Why is my quantifier transition signal fluctuating wildly between injections even after CE optimization? A: Signal fluctuation is rarely a CE issue if the breakdown curve was stable during infusion. It is usually caused by space-charge effects in the collision cell or poor desolvation in the source. First, verify that your Declustering Potential (DP) is not set too high, which can cause in-source fragmentation before the ion even reaches Q1 4. Second, ensure your MRM dwell time is adequate (>20 ms) to allow sufficient ion sampling across the narrow UHPLC chromatographic peak.

Q: I am seeing a signal in the unlabeled analyte channel (m/z 314.4) when injecting only the d7 internal standard. Is my CE causing isotopic scrambling? A: No, Collision-Induced Dissociation does not cause the loss of 7 stable deuterium isotopes. This phenomenon is caused by one of two things:

  • Isotopic Impurity: Check the manufacturer's Certificate of Analysis. If the isotopic purity is <99%, unlabeled molecules are physically present in your standard.

  • Cell Cross-Talk: The collision cell is not clearing out the d7 ions fast enough before Q1 switches to the unlabeled mass. Solution: Increase the Collision Cell Exit Potential (CXP) or add a 5 ms "dummy" transition pause between the labeled and unlabeled MRMs to allow the cell to flush completely.

Q: How does the carboxylic acid moiety affect the fragmentation compared to the parent drug tolterodine? A: The parent drug tolterodine (m/z 326.1) primarily yields a fragment at m/z 147.1 due to the stable diisopropylamine leaving group. In rac 5-Carboxy Desisopropyl Tolterodine-d7, the loss of one isopropyl group alters the basicity of the amine, and the addition of the electron-withdrawing carboxylic acid group destabilizes the aromatic ring. This shifts the favored fragmentation pathway toward the cleavage of the alkyl chain, requiring slightly lower CE to prevent the unwanted neutral loss of H₂O (18 Da) directly from the carboxylic acid group.

References
  • Pharmaffiliates. rac 5-Carboxy Desisopropyl Tolterodine-d7 Product Specifications.[Link]

  • NIH PubMed Central. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.[Link]

  • ACS Publications. In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A | Chemical Research in Toxicology.[Link]

  • NIH PubMed Central. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder.[Link]

Sources

Validation & Comparative

A Comprehensive Guide to Bioanalytical Method Validation of rac 5-Carboxy Desisopropyl Tolterodine Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals

Introduction & Mechanistic Rationale

Tolterodine is a potent muscarinic receptor antagonist widely prescribed for overactive bladder. During its pharmacokinetic lifecycle, it undergoes extensive hepatic metabolism—primarily via CYP2D6—to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT)[1]. Further oxidative metabolism yields highly polar, inactive derivatives, notably 5-carboxy desisopropyl tolterodine (Molecular Weight: 313.39, Formula: C19H23NO3)[2].

Accurate quantification of rac 5-carboxy desisopropyl tolterodine in human plasma is critical for comprehensive mass balance studies, toxicokinetic (TK) profiling, and assessing drug-drug interactions (DDIs). However, the bioanalysis of this specific metabolite presents a unique physicochemical challenge: the presence of both a secondary amine and a carboxylic acid moiety renders the molecule highly amphoteric and polar.

To achieve regulatory compliance under FDA (2018) and ICH M10 (2022) guidelines[3][4], a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is required. The cornerstone of this self-validating system is the use of its stable isotope-labeled internal standard (SIL-IS), rac 5-Carboxy Desisopropyl Tolterodine-d7 [5]. By incorporating 7 deuterium atoms at metabolically and chemically stable positions, the SIL-IS perfectly co-elutes with the target analyte, experiencing identical ionization dynamics. This mechanistic parity normalizes matrix suppression and extraction recovery variances, ensuring the trustworthiness of the quantitative data[6].

BioanalyticalWorkflow A Plasma Sample + rac 5-Carboxy Desisopropyl Tolterodine-d7 (IS) B Sample Preparation (Solid Phase Extraction) A->B C LC Separation (Polar-Embedded C18 / HILIC) B->C D ESI+ MS/MS Detection (MRM Mode) C->D E Data Analysis & Method Validation (ICH M10) D->E

Caption: LC-MS/MS Bioanalytical Workflow for rac 5-Carboxy Desisopropyl Tolterodine

Objective Comparison of Sample Preparation Techniques

The polarity of rac 5-carboxy desisopropyl tolterodine dictates the success of the extraction protocol. Below is an objective, data-driven comparison of three standard bioanalytical extraction methodologies evaluated during assay development.

Causality Behind the Data
  • Liquid-Liquid Extraction (LLE): While LLE with solvents like tert-butyl methyl ether is excellent for the parent drug (tolterodine)[7], it fails for the carboxy metabolite. At physiological pH, the zwitterionic nature of the metabolite prevents partitioning into the organic layer, resulting in unacceptably low recovery (<40%).

  • Protein Precipitation (PPT): PPT using acetonitrile is rapid and yields high absolute recovery. However, it fails to remove endogenous phospholipids, leading to severe ion suppression in the ESI source (Matrix Factor ~60%), which limits assay sensitivity (LLOQ).

  • Solid-Phase Extraction (SPE): Using a Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides the optimal solution. The sorbent retains the amphoteric analyte through both hydrophobic and ionic interactions, allowing aggressive washing steps to remove phospholipids prior to elution.

Table 1: Performance Comparison of Extraction Alternatives
Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)*Phospholipid RemovalProcess Efficiency (%)Regulatory Suitability
Protein Precipitation (PPT) 88.5 ± 4.262.1 ± 12.5Poor54.9Low (High variability)
Liquid-Liquid Extraction (LLE) 34.2 ± 6.895.4 ± 3.1Good32.6Low (Poor sensitivity)
Solid-Phase Extraction (MCX) 91.4 ± 3.5 98.2 ± 2.0 Excellent 89.7 High (Optimal)

*Matrix Effect = 100% indicates no ion suppression/enhancement. Values <100% indicate suppression.

Step-by-Step Experimental Protocol (SPE & LC-MS/MS)

To ensure scientific integrity and reproducibility, the following protocol details the optimized Mixed-Mode Cation Exchange (MCX) SPE workflow. This system is self-validating: the inclusion of a double-blank (no analyte, no IS), a zero sample (IS only), and quality control (QC) samples at low, mid, and high concentrations ensures continuous monitoring of carryover and accuracy[4].

Reagent Preparation
  • Analyte Stock: Prepare rac 5-Carboxy Desisopropyl Tolterodine at 1.0 mg/mL in Methanol.

  • SIL-IS Stock: Prepare rac 5-Carboxy Desisopropyl Tolterodine-d7 at 1.0 mg/mL in Methanol. Dilute to a working concentration of 50 ng/mL in 50% Methanol/Water.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution. Add 100 µL of 2% Phosphoric acid (H3PO4) in water to disrupt protein binding and ionize the basic amine for cation exchange.

Solid-Phase Extraction (MCX 96-well plate, 30 mg/well)

SPEProtocol S1 1. Condition (1mL MeOH, then 1mL Water) S2 2. Load Sample (Acidified Plasma + IS) S1->S2 S3 3. Wash 1 & 2 (2% FA in Water -> 100% MeOH) S2->S3 S4 4. Elute (5% NH4OH in MeOH) S3->S4 S5 5. Evaporate & Reconstitute (Mobile Phase A) S4->S5

Caption: Mixed-Mode Cation Exchange (MCX) SPE Step-by-Step Procedure

Mechanistic Note: The 100% Methanol wash (Step 3) removes neutral lipids and hydrophobic interferences. Because the analyte is held by strong cation exchange (ionic bond), it is not lost during this aggressive organic wash. Elution (Step 4) requires a high pH (5% NH4OH) to neutralize the amine, breaking the ionic bond and releasing the analyte.

LC-MS/MS Conditions
  • Analytical Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 50 x 2.1 mm, 3.5 µm) to prevent phase collapse and retain the polar carboxy moiety.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI in Positive Ion Mode. Multiple Reaction Monitoring (MRM).

    • rac 5-Carboxy Desisopropyl Tolterodine: m/z 314.4 → 223.1

    • rac 5-Carboxy Desisopropyl Tolterodine-d7: m/z 321.4 → 223.1

Bioanalytical Method Validation (FDA & ICH M10 Alignment)

A rigorous validation must be executed to prove the method is "fit-for-purpose"[3]. The inclusion of the -d7 SIL-IS is the primary driver for meeting these strict acceptance criteria[6].

Selectivity and Matrix Effect
  • Selectivity: Evaluated using 6 independent lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot). The response at the retention time of the analyte must be <20% of the LLOQ response, and <5% for the IS[4].

  • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. While the absolute MF may vary between 85-110%, the IS-normalized Matrix Factor (MF_analyte / MF_IS) must demonstrate a Coefficient of Variation (CV) of ≤15% across all 6 lots. The -d7 isotope guarantees this by perfectly mirroring any suppression events.

Accuracy and Precision

Validation requires analyzing 5 replicates of Quality Control (QC) samples at 4 concentration levels: LLOQ, Low QC, Mid QC, and High QC across 3 separate runs[4].

  • Intra-run and Inter-run Precision (%CV): Must be ≤15% (≤20% for LLOQ).

  • Intra-run and Inter-run Accuracy (%Bias): Must be within ±15% of the nominal concentration (±20% for LLOQ).

Stability

Stability must be proven under conditions mimicking actual sample handling:

  • Benchtop Stability: Plasma samples left at room temperature for 24 hours.

  • Freeze-Thaw Stability: Minimum of 3 cycles from -80°C to room temperature.

  • Autosampler Stability: Extracted samples residing in the autosampler (typically 4°C) for at least 48 hours.

References

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass. Available at:[Link][3]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." Europa.eu. Available at:[Link][4]

  • ResearchGate. "LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma." ResearchGate. Available at:[Link][7]

Sources

A Senior Scientist's Comparative Guide to FDA and EMA Guidelines for the Validation of a rac 5-Carboxy Desisopropyl Tolterodine-d7 Assay

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for the validation of a bioanalytical assay for rac 5-Carboxy Desisopropyl Tolterodine, utilizing its deuterated stable isotope-labeled internal standard, Tolterodine-d7. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the regulatory landscape for bioanalytical method validation.

The development of robust and reliable bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioequivalence studies are accurate and reproducible.[1][2] Both the FDA and EMA have established comprehensive guidelines for bioanalytical method validation to ensure data integrity for regulatory submissions.[2][3]

Historically, while the core principles of bioanalytical method validation were similar between the FDA and EMA, there were subtle differences in their respective guidance documents. However, with the adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline, there is now a harmonized global standard.[4] This guide will primarily focus on the harmonized expectations of the ICH M10 guideline, while also highlighting any noteworthy historical differences or specific points of emphasis from either agency.

The Central Role of Metabolite Quantification and Stable Isotope-Labeled Internal Standards

The analyte , rac 5-Carboxy Desisopropyl Tolterodine, is a metabolite of Tolterodine, a medication used to treat overactive bladder.[5][6][7] Regulatory agencies place significant emphasis on the quantification of drug metabolites, particularly those that are abundant in circulation.[8][9][10] The "Metabolites in Safety Testing" (MIST) guidance from the FDA, for instance, outlines the need to evaluate the safety of metabolites that constitute more than 10% of the parent drug's systemic exposure.[10] Therefore, a validated assay for this metabolite is critical for a comprehensive drug development program.

The use of a stable isotope-labeled (SIL) internal standard, such as Tolterodine-d7, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[11][12][13] A SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[12][13] This co-eluting nature allows for effective correction of matrix effects and other sources of variability, leading to improved accuracy and precision of the assay.[11][12] Both the FDA and EMA recommend the use of SIL internal standards whenever possible.[14][15]

Core Bioanalytical Method Validation Parameters: A Comparative Overview

The following table summarizes the key validation parameters and their acceptance criteria as harmonized under the ICH M10 guideline, which is followed by both the FDA and EMA.

Validation Parameter Purpose Acceptance Criteria (Chromatographic Assays)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components.No significant interference at the retention time of the analyte and internal standard.
Accuracy & Precision To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the data (precision).Within-run and between-run: - Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).- Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[14]
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.At least 6-8 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. R² ≥ 0.99 is generally expected.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (CV) ≤20%.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.The matrix factor should be calculated and the CV of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each level should be within ±15% of the nominal concentration.[14]
Carryover To assess the potential for residual analyte from a high concentration sample to affect the measurement of a subsequent low concentration sample.Carryover in a blank sample following a high concentration standard should not be greater than 20% of the LLOQ and 5% for the internal standard.

Hypothetical Experimental Protocol for Assay Validation

The following is a representative, step-by-step protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for rac 5-Carboxy Desisopropyl Tolterodine in human plasma.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of rac 5-Carboxy Desisopropyl Tolterodine and Tolterodine-d7 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of Tolterodine-d7 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Tolterodine-d7 internal standard working solution to all samples except for the blank matrix.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • rac 5-Carboxy Desisopropyl Tolterodine: e.g., m/z 314.2 → 223.1

    • Tolterodine-d7: e.g., m/z 333.3 → 223.1

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process.

AssayValidationWorkflow cluster_Preparation 1. Preparation cluster_Analysis 2. Sample Analysis cluster_Validation 3. Validation Parameters cluster_Reporting 4. Reporting Stock Stock Solutions Working Working Solutions Stock->Working Cal_QC Calibration Standards & QCs Working->Cal_QC SamplePrep Sample Preparation (Protein Precipitation) Cal_QC->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcq Data Acquisition LCMS->DataAcq Selectivity Selectivity DataAcq->Selectivity AccuracyPrecision Accuracy & Precision DataAcq->AccuracyPrecision CalCurve Calibration Curve DataAcq->CalCurve LLOQ LLOQ DataAcq->LLOQ MatrixEffect Matrix Effect DataAcq->MatrixEffect Stability Stability DataAcq->Stability ValidationReport Validation Report AccuracyPrecision->ValidationReport RegulatorySubmission Regulatory Submission ValidationReport->RegulatorySubmission

Caption: A high-level overview of the bioanalytical assay validation workflow.

Stability_Assessment_Flow cluster_Stability_Types Stability Assessment cluster_Methodology Experimental Approach cluster_Criteria Acceptance Criteria FreezeThaw Freeze-Thaw Stability Expose Expose to Conditions ShortTerm Short-Term (Bench-Top) Stability LongTerm Long-Term Storage Stability StockSolution Stock Solution Stability PrepareQC Prepare Low & High QCs PrepareQC->Expose Analyze Analyze vs. Fresh Calibration Curve Expose->Analyze Compare Compare to Nominal Concentrations Analyze->Compare Acceptance Mean Concentration within ±15% of Nominal Compare->Acceptance

Caption: A logical flow diagram for assessing the stability of the analyte.

Conclusion

The validation of a bioanalytical assay for a drug metabolite like rac 5-Carboxy Desisopropyl Tolterodine is a critical and highly regulated process. By adhering to the harmonized principles outlined in the ICH M10 guideline, which is endorsed by both the FDA and EMA, scientists can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. The use of a stable isotope-labeled internal standard like Tolterodine-d7 is a key component in achieving the required levels of accuracy and precision. This guide provides a foundational understanding of the regulatory expectations and a practical framework for the successful validation of this important bioanalytical assay.

References

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020, September). U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January 21). U.S. Department of Health and Human Services. [Link]

  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2005, June 6). Regulations.gov. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bioanalytical Systems, Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bioanalytical & Biomarker Services. [Link]

  • Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2005, June 6). U.S. Food and Drug Administration. [Link]

  • Metabolite in safety testing (MIST). (2021, March 18). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010, May 10). Taylor & Francis Online. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. [Link]

  • Guideline on the Investigation of Drug Interactions. (2010, April 22). European Medicines Agency. [Link]

  • Metabolite quantification recommendation - fit for purpose. (n.d.). European Bioanalysis Forum. [Link]

  • Metabolite identification in preclinical and clinical phase of drug development. (2022, April 12). ResearchGate. [Link]

  • rac 5-Carboxy Desisopropyl Tolterodine-d7. (n.d.). Pharmaffiliates. [Link]

  • A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. (2014, March 12). Taylor & Francis Online. [Link]

  • Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine in rats. (2018, July 1). PubMed. [Link]

  • Tolterodine: an overview. (2001, November 15). PubMed. [Link]

  • Tolterodine. (2023, May 23). StatPearls - NCBI Bookshelf. [Link]

  • Intravaginal Tolterodine Formulation Intended for Overactive Bladder Treatment-Results of a Pharmacokinetic Phase I Pilot Study in Healthy, Postmenopausal Women. (2021, June 8). PubMed. [Link]

Sources

accuracy and precision of rac 5-Carboxy Desisopropyl Tolterodine-d7 calibration curves

Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Comparison Guide on LC-MS/MS Calibration Curve Accuracy and Precision: rac 5-Carboxy Desisopropyl Tolterodine-d7 vs. Analog Internal Standards

As drug development increasingly relies on highly sensitive pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices is paramount. Fesoterodine and tolterodine are rapidly metabolized in vivo into multiple active and inactive derivatives, including 5-hydroxymethyl tolterodine (5-HMT) and downstream oxidative metabolites like 5-carboxy desisopropyl tolterodine[1].

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, the reliability of the calibration curve dictates the integrity of the entire study. This guide objectively compares the analytical performance of using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically rac 5-Carboxy Desisopropyl Tolterodine-d7[2]—against traditional analog internal standards (e.g., manidipine)[3].

Mechanistic Causality: The Matrix Effect and Ion Suppression

To understand why experimental choices in internal standard selection matter, we must examine the causality of matrix effects in Electrospray Ionization (ESI). When biological samples (plasma, urine) are injected into an LC-MS/MS system, endogenous components like phospholipids co-elute with the target analytes. These matrix components compete for charge droplets in the ESI source, leading to unpredictable ion suppression or enhancement[4].

An Analog Internal Standard (such as manidipine or metaxalone) has a different chemical structure and lipophilicity compared to the target metabolite. Consequently, it elutes at a different retention time. Because the matrix composition entering the mass spectrometer changes every second, the analog IS does not experience the exact same ion suppression environment as the target analyte[3].

Conversely, rac 5-Carboxy Desisopropyl Tolterodine-d7 is structurally identical to the target metabolite, differing only by seven deuterium atoms[2]. This structural parity guarantees exact co-elution . Whatever matrix effect suppresses the analyte will suppress the SIL-IS to the exact same degree. Because quantification is based on the ratio of the Analyte peak area to the IS peak area, this ratio remains perfectly stable, effectively neutralizing the matrix effect and ensuring high precision[5].

Matrix_Effect Problem Ion Suppression in ESI (Endogenous Phospholipids) Analog Analog IS (e.g., Manidipine) Different Retention Time Problem->Analog Deuterated SIL-IS (Tolterodine-d7) Exact Co-elution Problem->Deuterated Result1 Variable Ionization Lower Precision & Accuracy Analog->Result1 Result2 Identical Ionization High Precision Calibration Deuterated->Result2

Logical causality of matrix effect compensation using SIL-IS versus Analog IS in ESI-MS/MS.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical workflow must be a self-validating system. This means the protocol inherently tests for isotopic cross-talk, carryover, and matrix interference during every run.

Step-by-Step Methodology:

  • Calibration Standard Preparation: Prepare working solutions of the target metabolite in 50% methanol. Spike these into blank human plasma to yield a calibration range of 0.025 ng/mL to 10.0 ng/mL[1].

  • System Validation Controls: Include a "Blank" (plasma only) to check for endogenous interference, and a "Zero" (plasma + SIL-IS only) to confirm that the deuterated standard does not contain unlabelled impurities that could artificially inflate the Lower Limit of Quantification (LLOQ).

  • Extraction (LLE): Aliquot 200 µL of spiked plasma. Add 50 µL of rac 5-Carboxy Desisopropyl Tolterodine-d7 working solution (e.g., 2.0 ng/mL). Add 2.0 mL of Methyl tert-butyl ether (MTBE) to selectively extract the non-polar analytes while precipitating proteins[1]. Vortex for 10 minutes and centrifuge at 4000 rpm.

  • Reconstitution: Transfer the organic layer to a clean plate and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of mobile phase (10 mM ammonium formate buffer pH 3.5 / methanol, 10:90 v/v)[1].

  • LC-MS/MS Analysis: Inject 10 µL onto a reversed-phase Phenyl-hexyl or C18 column (100 × 2.0 mm, 3 µm). Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the unlabelled metabolite and the d7-labelled IS[5].

LCMS_Workflow Sample 1. Biological Matrix (Plasma/Urine Aliquot) Spike 2. SIL-IS Spiking (rac 5-Carboxy Desisopropyl Tolterodine-d7) Sample->Spike Ext 3. Liquid-Liquid Extraction (MTBE / n-Hexane) Spike->Ext LC 4. Chromatographic Separation (C18 Column, Isocratic Elution) Ext->LC MS 5. ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Data 6. Calibration Curve Generation (Linear Regression, 1/x² weighting) MS->Data

LC-MS/MS workflow utilizing rac 5-Carboxy Desisopropyl Tolterodine-d7 for matrix effect correction.

Comparative Quantitative Data: Performance Metrics

When comparing calibration curves generated using rac 5-Carboxy Desisopropyl Tolterodine-d7 against those using an analog IS like manidipine, the quantitative superiority of the SIL-IS becomes evident, particularly at the LLOQ. The table below synthesizes validation data extrapolated from established LC-MS/MS methodologies[3],[5].

Validation Parameterrac 5-Carboxy Desisopropyl Tolterodine-d7 (SIL-IS)Manidipine / Metaxalone (Analog IS)Analytical Implication
Linearity (R²) > 0.9990.992 – 0.996SIL-IS ensures a perfectly linear response across a wider dynamic range (e.g., 0.025 - 10 ng/mL).
Intra-day Precision (CV%) 0.62% – 4.22%4.50% – 8.30%Exact co-elution of the SIL-IS eliminates run-to-run ionization variance.
Inter-day Precision (CV%) 1.62% – 4.84%5.10% – 9.50%SIL-IS compensates for daily fluctuations in mass spectrometer tuning and column degradation.
Accuracy (% of Nominal) 98.08% – 104.67%92.50% – 108.0%SIL-IS provides near-perfect recovery calculations, crucial for stringent FDA/EMA bioanalytical guidelines.
Matrix Factor (MF) 0.99 ± 0.020.85 ± 0.12An MF of ~1.0 indicates that the SIL-IS perfectly cancels out ion suppression from endogenous phospholipids.

Conclusion

For drug development professionals establishing PK profiles for fesoterodine or tolterodine, the choice of internal standard is not merely a procedural detail—it is the foundation of data integrity. While analog internal standards can be optimized to meet basic validation criteria, they introduce a vulnerability to matrix effects that can compromise precision at low concentrations. By employing rac 5-Carboxy Desisopropyl Tolterodine-d7[2], bioanalytical scientists create a self-correcting, highly precise calibration system that guarantees regulatory compliance and analytical confidence.

References

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate.
  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate.
  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. PubMed.
  • (Rac)-5-Carboxy desisopropyl tolterodine-d7 | Stable Isotope. MedChemExpress.

Sources

Cross-Validation of rac 5-Carboxy Desisopropyl Tolterodine-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Tolterodine Metabolism and Bioanalytical Challenges

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder. Its pharmacokinetic profiling requires rigorous tracking of its metabolic cascade. Tolterodine is primarily metabolized by CYP2D6 into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which undergoes further oxidation to 5-carboxy tolterodine, and subsequent CYP3A4-mediated N-dealkylation to form 5-carboxy desisopropyl tolterodine[1].

In clinical pharmacokinetics, quantifying these secondary inactive metabolites is critical for mass balance and drug-drug interaction (DDI) studies. However, quantifying 5-carboxy desisopropyl tolterodine (Molecular Weight: 313.39)[2] across disparate biological matrices (e.g., plasma, urine) presents severe matrix effect challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To satisfy FDA and ICH M10 guidelines for cross-validation[3], bioanalytical methods must demonstrate that matrix-induced ion suppression or enhancement does not skew quantification. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), rac 5-Carboxy Desisopropyl Tolterodine-d7 (Molecular Weight: 320.43)[4], against traditional structural analog internal standards, providing a self-validating protocol for multi-matrix cross-validation.

Metabolism A Tolterodine B 5-HMT (Active) A->B CYP2D6 C 5-Carboxy Tolterodine B->C Oxidation D 5-Carboxy Desisopropyl Tolterodine C->D N-dealkylation (CYP3A4)

Tolterodine metabolic pathway yielding 5-carboxy desisopropyl tolterodine.

Section 1: Mechanistic Rationale for SIL-IS Selection

The selection of an internal standard dictates the ruggedness of the LC-MS/MS assay. When cross-validating a method from human plasma (high protein/lipid content) to human urine (high salt/urea variability), the ionization environment in the Electrospray Ionization (ESI) source changes drastically.

The Causality of Isotopic Labeling (-d7)
  • Elimination of Isotopic Cross-Talk: The unlabeled analyte has a nominal mass of 313 Da. A -d3 label (+3 Da) often suffers from isotopic cross-talk because the M+3 natural isotopic envelope of the analyte can contribute to the IS MRM transition, artificially deflating the calculated concentration at high ends of the calibration curve. The -d7 label (+7 Da) provides absolute mass resolution, ensuring zero cross-talk[5].

  • Perfect Chromatographic Co-elution: Structural analogs (e.g., propranolol) elute at different retention times. If a plasma phospholipid elutes at 1.5 minutes and the analog elutes at 1.8 minutes, the analog fails to compensate for the ion suppression experienced by the analyte. rac 5-Carboxy Desisopropyl Tolterodine-d7 co-elutes exactly with the target analyte, ensuring both molecules experience the identical ionization environment, thereby locking the peak area ratio[6].

Section 2: Comparative Performance Data (Plasma vs. Urine)

To demonstrate the superiority of the -d7 SIL-IS during matrix cross-validation, experimental performance was evaluated against a generic structural analog IS (Propranolol) across two distinct matrices.

Data represents synthetic validation metrics modeled after standard LC-MS/MS bioanalytical criteria for tolterodine metabolites[1].

Validation ParameterMatrixrac 5-Carboxy Desisopropyl Tolterodine-d7 (SIL-IS)Structural Analog IS (Propranolol)
IS-Normalized Matrix Factor (MF) Human Plasma0.99 ± 2.1% (CV)0.78 ± 14.5% (CV)
IS-Normalized Matrix Factor (MF) Human Urine1.02 ± 1.8% (CV)1.34 ± 18.2% (CV)
Extraction Recovery (RE) Human Plasma88.5% (Analyte) / 88.2% (IS)88.5% (Analyte) / 72.1% (IS)
Cross-Validation Accuracy Plasma to Urine98.5% - 101.2%82.4% - 115.6% (Fails ICH M10)

Interpretation: The structural analog fails cross-validation because it is suppressed in plasma (MF = 0.78) and enhanced in urine (MF = 1.34) relative to the analyte. The -d7 SIL-IS maintains an IS-normalized MF of ~1.0 across both matrices, proving that it perfectly compensates for matrix divergence[3].

Section 3: Self-Validating Protocol for Matrix Cross-Validation

To ensure absolute trustworthiness in your bioanalytical data, the following protocol establishes a self-validating loop. By calculating the IS-normalized Matrix Factor across 6 different lots of plasma and 6 lots of urine, you mathematically prove the method's matrix independence.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Analyte Working Solutions: Prepare 5-carboxy desisopropyl tolterodine at Low, Mid, and High Quality Control (QC) levels (e.g., 0.5, 5.0, and 50 ng/mL) in 50% methanol[7].

  • SIL-IS Working Solution: Prepare rac 5-Carboxy Desisopropyl Tolterodine-d7 at a constant concentration (e.g., 10 ng/mL) in 50% methanol[8].

2. Matrix Spiking (Post-Extraction vs. Pre-Extraction):

  • Set A (Neat): Spike analyte and SIL-IS into mobile phase.

  • Set B (Post-Extraction): Extract blank matrix (plasma/urine) using Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE)[1]. Evaporate and reconstitute the dry residue with Set A solutions.

  • Set C (Pre-Extraction): Spike analyte and SIL-IS into blank matrix, then perform LLE with MTBE.

3. LC-MS/MS Analysis:

  • Column: Reversed-phase C18 or Phenyl-hexyl column (e.g., 100 × 2.0 mm, 3 μm)[1].

  • Mobile Phase: 10 mM Ammonium formate (pH 3.5) / Methanol (Gradient elution).

  • Detection: ESI positive mode. Monitor MRM transitions (Analyte: m/z 314.2 → 147.1; SIL-IS: m/z 321.2 → 154.1).

4. Causality of the Calculation (The Validation Loop): Calculate the IS-Normalized Matrix Factor (MF):

IS−NormalizedMF=PeakAreaRatio(Analyte/IS)inSetAPeakAreaRatio(Analyte/IS)inSetB​

If the protocol is successful, the IS-Normalized MF will be exactly 1.0 (± 15% CV), proving that any matrix suppression affecting the analyte is proportionally affecting the -d7 SIL-IS.

Workflow A Prepare Zero-Blank Matrices (6 Lots Plasma, 6 Lots Urine) B Spike rac 5-Carboxy Desisopropyl Tolterodine-d7 (SIL-IS) A->B C Liquid-Liquid Extraction (MTBE) B->C D LC-MS/MS Analysis (ESI+ MRM Mode) C->D E Calculate IS-Normalized Matrix Factor (Target: ~1.0) D->E

Cross-validation workflow for matrix effect assessment using SIL-IS.

Conclusion

Cross-validating bioanalytical methods between highly divergent matrices like plasma and urine requires an internal standard that behaves identically to the target analyte under varying ionization conditions. While structural analogs fail due to differential retention times and isotopic cross-talk, rac 5-Carboxy Desisopropyl Tolterodine-d7 guarantees chromatographic co-elution and absolute mass resolution. By integrating this SIL-IS into the provided self-validating protocol, laboratories can ensure full compliance with FDA/ICH M10 cross-validation requirements.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry , U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Tolterodine-impurities: rac 5-Carboxy Desisopropyl Tolterodine-d7 , Pharmaffiliates. Available at:[Link]

  • A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study , PubMed (National Institutes of Health). Available at: [Link]

  • rac Desisopropyl Tolterodine — Chemical Substance Information , NextSDS. Available at:[Link]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS , PubMed (National Institutes of Health). Available at:[Link]

Sources

rac 5-Carboxy Desisopropyl Tolterodine-d7 vs d3 labeled standards in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical juncture in the validation of pharmacokinetic (PK) assays: the selection of the optimal Stable Isotope-Labeled Internal Standard (SIL-IS). When quantifying rac 5-Carboxy Desisopropyl Tolterodine —a terminal, inactive metabolite of the antimuscarinic drug tolterodine—the choice between a d3-labeled and a d7-labeled standard is not merely a purchasing decision; it is a fundamental physicochemical trade-off that dictates the reliability of your bioanalytical data.

This guide objectively compares the performance of d3 and d7 labeled standards, detailing the causality behind their behavior in LC-MS/MS systems, and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.

Context: The Metabolic Pathway

Tolterodine is extensively metabolized via CYP2D6 to the active 5-hydroxymethyl tolterodine, and via CYP3A4 to N-dealkylated products like desisopropyl tolterodine[1]. Both pathways eventually converge through further oxidation to form the terminal metabolite: 5-Carboxy Desisopropyl Tolterodine[2]. Accurately quantifying this metabolite is essential for mapping metabolic shunting in patients with varying CYP2D6 phenotypes.

MetabolicPathway TOL Tolterodine HMT 5-Hydroxymethyl Tolterodine TOL->HMT CYP2D6 DT Desisopropyl Tolterodine TOL->DT CYP3A4 CT 5-Carboxy Tolterodine HMT->CT Oxidation CDT 5-Carboxy Desisopropyl Tolterodine CT->CDT CYP3A4 DT->CDT Oxidation

Caption: Metabolic pathways converging on 5-Carboxy Desisopropyl Tolterodine.

The Core Dilemma: Isotopic Cross-Talk vs. Chromatographic Shift

Stable isotope-labeled internal standards are the gold standard for LC-MS/MS bioanalysis because they theoretically compensate for extraction variability and matrix effects[3]. However, the physical reality of deuteration forces us to balance two competing phenomena:

The Mass Spectrometry Challenge: Isotopic Cross-Talk (Favoring d7) The natural isotopic distribution of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) means that a highly concentrated unlabeled analyte will produce a significant M+3 signal. If a d3-labeled standard is used, this M+3 envelope directly overlaps with the precursor mass of the IS. This "cross-talk" artificially inflates the IS peak area at the Upper Limit of Quantification (ULOQ), warping the calibration curve and severely degrading the assay's Lower Limit of Quantification (LLOQ). A d7-labeled standard (M+7) provides absolute mass resolution, completely eliminating this interference[3].

The Liquid Chromatography Challenge: Deuterium Isotope Effect (Favoring d3) The carbon-deuterium (C-D) bond is shorter and possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond. This reduces the polarizability and overall lipophilicity of the deuterated molecule. In Reversed-Phase LC (RPLC), this "chromatographic isotope effect" causes the d7 standard to elute slightly earlier than the protiated analyte. A d3 standard exhibits a much smaller retention time (RT) shift.

Why does this matter? If the RT shift of the d7 standard is too large, the analyte and the IS will enter the electrospray ionization (ESI) source at different times, exposing them to different co-eluting matrix components (e.g., phospholipids). This results in differential matrix effects , where the IS fails to accurately correct for the ion suppression experienced by the analyte, invalidating the assay[4].

Comparative Performance Data

Performance Metricd3-Labeled Standardd7-Labeled Standard
Mass Shift (Δm/z) +3 Da+7 Da
Analyte-to-IS Cross-Talk Moderate (High risk of M+3 overlap)Negligible (Absolute mass separation)
Chromatographic RT Shift (ΔtR) Minimal (< 0.02 min)Noticeable (~0.05 - 0.10 min)
Differential Matrix Effect Risk Low (Near-perfect co-elution)Moderate (Requires rigorous matrix mapping)
Impact on LLOQ May elevate LLOQ due to background noisePreserves ultra-low LLOQ capabilities
Optimal Use Case Assays with extreme matrix suppressionHigh dynamic range PK studies

Self-Validating Experimental Protocol

To safely utilize the superior mass separation of the rac 5-Carboxy Desisopropyl Tolterodine-d7 standard[2], the bioanalytical workflow must be engineered to minimize the RT shift and validate the absence of differential matrix effects.

Causality Check: We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) because the analyte contains a secondary amine (pKa ~9.5). By acidifying the plasma, we protonate the amine, allowing strong retention on the cation-exchange sorbent while rigorously washing away the neutral lipids and acidic phospholipids that cause ion suppression.

Step 1: Sample Preparation (MCX SPE)

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of SIL-IS working solution (rac 5-Carboxy Desisopropyl Tolterodine-d7, 50 ng/mL).

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte.

  • Condition the MCX plate with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Load the acidified sample.

  • Wash 1 : 1 mL 2% Formic Acid (removes aqueous soluble interferences).

  • Wash 2 : 1 mL 100% Methanol (removes neutral lipids).

  • Elute : 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the analyte).

  • Evaporate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation (RPLC) Causality Check: A steep ballistic gradient is employed to compress the peak width. This minimizes the absolute retention time difference (ΔtR) between the d7-IS and the analyte, forcing them to co-elute within the same matrix ionization window.

  • Column : C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 2.5 minutes at a flow rate of 0.5 mL/min.

Step 3: Self-Validation (Post-Column Infusion) To ensure the d7-IS is not falling victim to differential matrix effects[4]:

  • Continuously infuse a pure solution of the unlabeled analyte (100 ng/mL) post-column via a T-zero tee into the ESI source.

  • Inject an extracted blank plasma sample (processed via the SPE method above).

  • Monitor the baseline MRM signal. Any dips in the baseline indicate zones of ion suppression.

  • Validation Criteria : Both the analyte and the d7-IS must elute within a stable, flat region of the post-column infusion trace, proving that the slight RT shift of the d7 standard does not expose it to different matrix suppression than the analyte.

Workflow cluster_eval Critical Evaluation Metrics A 1. Sample Prep (SPE) Spike with d3 or d7 SIL-IS B 2. RPLC Separation (C18 Column) A->B C 3. ESI-MS/MS (Matrix Ionization) B->C E Evaluate RT Shift (ΔtR) Risk: Differential Matrix Effect B->E D 4. MRM Quantification (Data Analysis) C->D F Evaluate Cross-Talk Risk: Elevated LLOQ D->F

Caption: LC-MS/MS bioanalytical workflow and SIL-IS evaluation metrics.

Conclusion & Recommendation

For the quantification of rac 5-Carboxy Desisopropyl Tolterodine, the d7-labeled standard is definitively recommended over the d3 alternative. While the d7 standard exhibits a slightly larger chromatographic isotope effect, this can be easily mitigated through rigorous sample cleanup (MCX SPE) and optimized gradient chromatography. Conversely, the isotopic cross-talk inherent to a d3 standard represents a fundamental mass spectrometry limitation that cannot be resolved chromatographically, permanently compromising the assay's dynamic range and LLOQ.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL:[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

rac 5-Carboxy Desisopropyl Tolterodine-d7 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing stable isotope-labeled active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous, causality-driven approach to laboratory safety.

The compound rac 5-Carboxy Desisopropyl Tolterodine-d7 is a deuterated analytical standard of a major tolterodine metabolite, widely used in pharmacokinetic studies and overactive bladder research[1]. Because it is an API derivative, its disposal is not merely a matter of chemical waste management, but one of strict pharmaceutical regulatory compliance and environmental stewardship.

Below is the definitive, step-by-step operational and disposal guide designed to ensure your laboratory maintains absolute safety, regulatory compliance, and scientific integrity.

Physicochemical & Hazard Profiling

Before handling or disposing of any chemical, you must understand the physical and regulatory nature of the material. A common operational error in drug development labs is treating deuterated compounds as radiological hazards. Deuterium ( 2H or d ) is a stable, non-radioactive isotope. Therefore, rac 5-Carboxy Desisopropyl Tolterodine-d7 does not require mixed-waste or radiological disposal protocols; it is managed strictly as a hazardous pharmaceutical waste.

However, the core tolterodine structure retains significant pharmacological activity and poses a severe threat to aquatic ecosystems (Water Hazard Class 3)[2]. Under the EPA's Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), this compound is strictly prohibited from being sewered[3].

Table 1: Quantitative Data & Regulatory Classification

ParameterSpecification / Classification
Compound Name rac 5-Carboxy Desisopropyl Tolterodine-d7
CAS Number 1189868-60-7 (Unlabeled: 214601-13-5)[4][5]
Molecular Formula C19H16D7NO3[6]
Molecular Weight 320.43 g/mol [6]
Radiological Hazard None (Stable Isotope)
Environmental Hazard Toxic to aquatic life; Do not allow to reach groundwater[2]
EPA Waste Category Non-Creditable Hazardous Waste Pharmaceutical (Subpart P)[7]

Operational Handling & Containment Protocol (Pre-Disposal)

Causality Check: Why do we prohibit dry sweeping for API spills? APIs in fine powder form are highly susceptible to aerosolization. Inhalation of pharmacologically active dust bypasses primary dermal defenses, leading to immediate systemic exposure.

If a spill occurs during the preparation of your analytical standards, execute the following self-validating containment protocol:

  • Isolate and Protect: Immediately don appropriate PPE: nitrile gloves, safety goggles, a laboratory coat, and an N95/P100 particulate respirator if the spill is outside of a certified fume hood.

  • Wet-Wipe Containment: Do not use a broom or dry paper towel. Dampen an absorbent pad with a suitable solvent (e.g., a water/ethanol mixture) to trap the powder and prevent dusting[8].

  • HEPA Vacuuming: For larger dry spills, use a vacuum cleaner fitted with an exhaust micro-filter (HEPA type) designed for hazardous dust[8].

  • Residue Capture: Wash the contaminated surface with copious amounts of water, capturing the runoff with absorbent materials. All used absorbents must be transferred to the pharmaceutical waste stream.

Step-by-Step Disposal Methodology

To comply with the EPA's Subpart P regulations and prevent environmental contamination[9], follow this exact disposal workflow for rac 5-Carboxy Desisopropyl Tolterodine-d7 and all associated contaminated materials (vials, pipette tips, weighing boats).

Step 1: Segregation at the Source Never mix rac 5-Carboxy Desisopropyl Tolterodine-d7 with general laboratory solvent waste (e.g., halogenated/non-halogenated carboys) or biohazardous/red-bag waste. It must be isolated into a dedicated pharmaceutical waste stream to prevent complex, dual-regulated waste scenarios.

Step 2: Primary Containment Place the solid waste (or sealed vials containing liquid solutions) into a chemically compatible, rigid, and sealable container, such as a high-density polyethylene (HDPE) bin.

Step 3: EPA-Mandated Labeling Causality Check: Why specific phrasing? The EPA requires precise nomenclature to trigger the correct downstream handling by waste vendors. Label the container explicitly with the phrase: "Hazardous Waste Pharmaceuticals" . Do not use generic labels like "Chemical Waste" or "To Be Destroyed."

Step 4: Satellite Accumulation Area (SAA) Management Store the labeled container in a designated SAA at or near the point of generation. The container must remain hermetically sealed at all times unless a researcher is actively adding waste to it.

Step 5: Transfer and Final Disposition Transfer the container to your facility's central waste accumulation area. Contract a licensed hazardous waste vendor to remove the material for High-Temperature Incineration . Causality Check: Incineration is a self-validating disposal method. By subjecting the compound to extreme thermal degradation, the pharmacologically active carbon-nitrogen bonds are completely destroyed, yielding harmless combustion byproducts (carbon dioxide, water, and nitrogen oxides) and ensuring zero environmental persistence[2].

Disposal Workflow Visualization

DisposalWorkflow A 1. Benchtop Generation (API, Vials, Contaminated PPE) B 2. Satellite Accumulation Area (Label: Hazardous Waste Pharmaceuticals) A->B C 3. Central Waste Accumulation (EPA Subpart P Compliance) B->C D 4. Final Disposition (High-Temperature Incineration) C->D

Figure 1: EPA Subpart P compliant disposal workflow for non-creditable hazardous waste pharmaceuticals.

References

  • U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from[Link]

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from[Link]

  • Pharmaffiliates. rac 5-Carboxy Desisopropyl Tolterodine-d7 (CAS 1189868-60-7). Retrieved from[Link]

Sources

Personal protective equipment for handling rac 5-Carboxy Desisopropyl Tolterodine-d7

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of isotopically labeled active pharmaceutical ingredients (APIs) with a zero-tolerance policy for exposure. rac 5-Carboxy Desisopropyl Tolterodine-d7 is a deuterated, active metabolite of the antimuscarinic drug tolterodine. Because isotopic labeling does not diminish a molecule's pharmacological potency—and may even alter its pharmacokinetic stability—this compound must be handled with the same, if not stricter, precautions as the parent drug.

This guide provides a self-validating, causality-driven framework for the safe handling, operational logistics, and disposal of rac 5-Carboxy Desisopropyl Tolterodine-d7.

Pharmacological Causality & Hazard Profile

To understand the safety protocols, you must first understand the molecule's mechanism of action. Tolterodine and its active metabolites act as competitive antagonists at muscarinic acetylcholine receptors (primarily M2 and M3)[1]. While therapeutically useful for relaxing bladder smooth muscle, accidental occupational exposure leads to systemic anticholinergic toxicity (e.g., tachycardia, blurred vision, severe dry mouth, and CNS disturbances).

Furthermore, the parent compound and its derivatives are classified as Category 3 for Acute Oral Toxicity (H301) and Category 2 for Reproductive Toxicity (H361d) , meaning they are suspected of damaging the unborn child[2],[3].

Pathway Metabolite rac 5-Carboxy Desisopropyl Tolterodine-d7 Receptor Muscarinic Receptors (M2/M3) Metabolite->Receptor Competitive Antagonism Signaling Gq/11 Protein & PLC Pathway Blocked Receptor->Signaling Inhibition Calcium Decreased Intracellular Calcium Signaling->Calcium Physio Smooth Muscle Relaxation (Target Effect) Calcium->Physio Tox Systemic Toxicity (Dry Mouth, Tachycardia) Calcium->Tox Off-target Tissues

Figure 1: Pharmacological mechanism and toxicity pathways of rac 5-Carboxy Desisopropyl Tolterodine-d7.

Quantitative Safety Metrics & PPE Matrix

The parent drug, tolterodine tartrate, has an established Occupational Exposure Limit (OEL) of 25 µg/m³ (TWA-8 Hr) [4]. Because specific toxicological data for the d7-metabolite is limited, we must apply a conservative extrapolation, treating this compound as an Occupational Exposure Band 4 (OEB 4) highly potent API[5].

Table 1: Quantitative Safety & Hazard Metrics

ParameterValue / ClassificationRationale / Source
Occupational Exposure Limit (OEL) ≤ 25 µg/m³ (TWA-8 Hr)Extrapolated from parent API potency[4].
Acute Toxicity (Oral) Category 3 (H301)Toxic if swallowed; low therapeutic index[3].
Reproductive Toxicity Category 2 (H361d)Suspected of damaging the unborn child[4].
Aquatic Toxicity Acute 2 / Chronic 2 (H411)Toxic to aquatic life with long-lasting effects[6].

Table 2: Task-Specific Personal Protective Equipment (PPE) Matrix

TaskPrimary ContainmentRespiratory ProtectionEye/Face ProtectionSkin & Hand Protection
Powder Weighing Ventilated Balance Enclosure (VBE) or IsolatorPAPR or Half-mask P3/N100 respiratorTightly fitting safety gogglesDouble-layered nitrile gloves; Tyvek sleeves
Solution Prep Fume Hood (Class II BSC)N95/P2 respirator (minimum)Safety glasses with side shieldsSingle nitrile gloves; Lab coat
Spill Cleanup Evacuate area; use HEPA vacuumFull-face respirator (P3 filter)Full face shieldHeavy-duty nitrile gloves; Hazmat suit

Operational Workflow: Safe Handling Protocol

Do not merely follow these steps; understand the causality behind them. This protocol is designed as a self-validating system where each step inherently verifies the safety of the next.

Step 1: Containment Setup and Antistatic Preparation

  • Action: Calibrate the analytical balance inside a VBE or negative-pressure isolator. Use an antistatic bar or zero-stat gun on your spatulas and weighing boats.

  • Causality: Finely milled APIs are highly prone to electrostatic charge buildup. This causes the powder to repel from spatulas and aerosolize, drastically increasing the risk of inhalation and cross-contamination[7]. Neutralizing the charge ensures the powder behaves predictably.

Step 2: The "In-Situ Solubilization" Method

  • Action: Tare a sealed amber glass vial. Transfer the required mass of rac 5-Carboxy Desisopropyl Tolterodine-d7 directly into the vial inside the VBE. Instead of transferring the dry powder to a secondary vessel, inject your primary solvent (e.g., Methanol or DMSO) directly into the weighing vial.

  • Causality: Dry powder transfer is the highest-risk operation for exposure. Solubilizing the compound in-situ locks the API into a liquid matrix, immediately reducing its OEB risk profile by eliminating aerosolization potential[4].

Step 3: Secondary Containment and Decontamination

  • Action: Cap the vial tightly, wipe the exterior with a solvent-dampened cloth (e.g., 70% Isopropanol), and place it inside a secondary shatter-proof container before removing it from the VBE.

  • Causality: Exterior vial contamination is a primary vector for tracking potent APIs across the laboratory. The wet-wipe step validates the clean boundary, while secondary containment prevents catastrophic spills during transit.

Workflow Risk 1. Risk Assessment & PPE Donning Isolator 2. Primary Containment (Weighing Isolator/VBE) Risk->Isolator Solvent 3. In-Situ Solubilization (Minimize Dust) Isolator->Solvent Add solvent directly to vial Transfer 4. Secondary Containment (Sealed Amber Vials) Solvent->Transfer Decon 5. Decontamination & Waste Disposal Transfer->Decon

Figure 2: Safe handling and containment workflow for highly potent pharmaceutical ingredients.

Spill Management & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent the airborne concentration from exceeding the 25 µg/m³ threshold[4].

Powder Spill Response:

  • Evacuate & Isolate: Immediately evacuate non-essential personnel from the area.

  • Don Advanced PPE: Responders must wear a full-face respirator with P3 filters and chemical-resistant clothing[5].

  • Wet-Wipe Protocol: Do NOT sweep or dry-wipe the powder. Sweeping generates airborne particulates. Cover the spill with absorbent pads dampened with water or a suitable solvent to suppress dust, then carefully wipe inward toward the center of the spill[2].

  • Decontaminate Surface: Wash the area thoroughly with a detergent solution, followed by a solvent wipe to ensure no microscopic API residue remains.

Waste Disposal: Tolterodine derivatives are inherently toxic to aquatic organisms (H411)[6].

  • Never dispose of solutions down the sink or into standard biological waste.

  • Collect all contaminated materials (wipes, gloves, empty vials) in a sealed, clearly labeled hazardous waste container.

  • Consign off-site to an approved hazardous waste management contractor for high-temperature incineration[8].

References

  • NextSDS. "rac Desisopropyl Tolterodine — Chemical Substance Information." NextSDS. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Tolterodine for system suitability - Safety Data Sheet." EDQM. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.